molecular formula C16H15NO2 B018740 N-(3-Methoxyphenyl)Cinnamamide CAS No. 127033-74-3

N-(3-Methoxyphenyl)Cinnamamide

Cat. No.: B018740
CAS No.: 127033-74-3
M. Wt: 253.29 g/mol
InChI Key: GVTLFGJNTIRUEG-ZHACJKMWSA-N
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Description

N-(3-Methoxyphenyl)Cinnamamide is a synthetic cinnamamide derivative of interest in pharmacological and biochemical research. This compound features a methoxyphenyl group, a structural motif common in molecules that exhibit bioactive properties . Researchers are investigating its potential application as a key intermediate in organic synthesis and for the development of novel therapeutic agents. Its mechanism of action and specific biological targets are areas of active investigation and are not fully characterized. As a high-purity chemical, it is supplied for use in in-vitro studies only. This product is intended for laboratory research by trained professionals and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N-(3-methoxyphenyl)-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-19-15-9-5-8-14(12-15)17-16(18)11-10-13-6-3-2-4-7-13/h2-12H,1H3,(H,17,18)/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTLFGJNTIRUEG-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127033-74-3
Record name (E)-N-(3-Methoxyphenyl)-3-phenyl-2-propenamide
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Synthetic Methodologies and Chemical Derivatization of N 3 Methoxyphenyl Cinnamamide

Established Synthetic Pathways for N-(3-Methoxyphenyl)Cinnamamide

The formation of the amide bond between a cinnamic acid moiety and 3-methoxyaniline is the central transformation in synthesizing this compound. This can be accomplished through several reliable methods.

One of the most direct and traditional methods for synthesizing this compound is the Schotten-Baumann reaction. This involves the condensation of 3-methoxyaniline with cinnamoyl chloride. ucl.ac.ukdiva-portal.org The reaction is typically performed in a biphasic system or in the presence of a base to neutralize the hydrochloric acid byproduct. ucl.ac.ukdiva-portal.org

A specific procedure involves cooling a solution of 3-methoxyaniline and a base, such as potassium carbonate, in an acetone (B3395972)/water mixture. Cinnamoyl chloride is then added portionwise to control the exothermic reaction. ucl.ac.uk This method is robust and often results in good yields of the desired amide.

A representative reaction scheme is as follows:

A solution of 3-methoxyaniline (1.0 eq.) and potassium carbonate (1.5 eq.) in acetone and water is cooled to 0 °C. Cinnamoyl chloride (1.25 eq.) is added in portions, and the mixture is stirred for 1 hour at 0 °C to yield this compound. ucl.ac.uk

Direct amidation involves the coupling of a carboxylic acid, such as cinnamic acid, directly with an amine like 3-methoxyaniline, typically requiring an activating agent or catalyst to facilitate the removal of water. diva-portal.organalis.com.my This approach is often considered more environmentally benign as it avoids the pre-formation of reactive species like acid chlorides. diva-portal.org Various catalysts, including boron-derived reagents and metal catalysts like those based on titanium or zirconium, have been developed to promote this transformation efficiently. diva-portal.orgbeilstein-journals.org For instance, trimethylaluminium has been shown to facilitate the direct amidation of trans-cinnamic acid with amines, yielding the corresponding amide in moderate yields without Michael addition byproducts. sci-hub.se

Growing interest in green chemistry has spurred the development of metal-free amidation protocols. These methods often rely on activating agents that are organic or based on non-metallic elements. Boron-based reagents, such as boric acid and its derivatives, can catalyze the direct formation of amides under mild conditions. analis.com.mybeilstein-journals.org Another approach involves the use of phosphorus-based reagents like phosphorus trichloride (B1173362) (PCl₃) or phosphoryl chloride (POCl₃) to activate the carboxylic acid for subsequent reaction with the amine. beilstein-journals.org Additionally, coupling reagents like 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) have been used for cinnamic acid amidation, proceeding through an active acyl thioester intermediate. beilstein-journals.org

Carbodiimides are widely used coupling reagents for amide bond formation due to their high efficiency and mild reaction conditions. N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) are common examples. cbijournal.commdpi.com The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and the carbodiimide. This intermediate is then attacked by the amine (3-methoxyaniline) to form the amide bond, releasing a urea (B33335) byproduct. analis.com.mycbijournal.com

A study on the synthesis of this compound specifically utilized EDC·HCl. The reaction involved adding EDC to a solution of cinnamic acid, 3-methoxyaniline (m-anisidine), and a catalytic amount of 4-Dimethylaminopyridine (DMAP) in dichloromethane (B109758) (DCM) at 0°C, followed by stirring overnight at room temperature. cbijournal.com

Table 1: Carbodiimide-Mediated Synthesis of this compound cbijournal.com

Reactant 1 Reactant 2 Coupling Reagent Solvent Conditions

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields. rsc.orgresearchgate.net The direct amidation of carboxylic acids and amines can be significantly enhanced under microwave irradiation, often reducing reaction times from hours to minutes. diva-portal.orgrsc.orgsorbonne-universite.fr

One efficient, solvent-free, microwave-assisted protocol for cinnamamide (B152044) synthesis involves the dehydrative condensation between cinnamic acid derivatives and amines. sorbonne-universite.fr This method uses a co-catalytic system of phenylboronic acid and a Lewis base like 4-(dimethylamino)pyridine N-oxide (DMAPO). The mixture is heated under microwave irradiation at 200°C for a short duration (e.g., 15 minutes), demonstrating the utility of microwave heating over conventional methods. sorbonne-universite.fr While not specifically detailing the synthesis of this compound, this method is applicable to a range of substituted anilines. sorbonne-universite.fr

Table 2: Comparison of Microwave vs. Conventional Heating for Amidation sorbonne-universite.fr

Heating Method Conditions Reaction Time Result
Microwave 200 °C, Solvent-Free 15 min Good Conversion

The Heck reaction is a cornerstone of carbon-carbon bond formation, typically involving the palladium-catalyzed coupling of an aryl halide with an alkene. mathnet.rumisuratau.edu.ly While the Heck reaction does not directly produce this compound, it is a crucial method for synthesizing the cinnamoyl precursor, cinnamic acid, or its derivatives. nih.govresearchgate.netresearchgate.net For example, an aryl halide can be coupled with acrylic acid or its esters to form the corresponding cinnamic acid derivative.

In a subsequent step, the synthesized cinnamoyl compound can then be converted to this compound using one of the amidation methods described previously (e.g., via conversion to cinnamoyl chloride or direct coupling). A palladium-catalyzed Heck-Mizoroki coupling has been reported for the synthesis of cinnamamide itself from iodobenzene (B50100) and acrylamide, showcasing the power of this reaction in forming the core cinnamoyl structure. misuratau.edu.ly This two-step approach, combining a Heck reaction for the backbone synthesis followed by an amidation reaction, provides a versatile route to a wide array of substituted cinnamamides.

Table 3: Compounds Mentioned in this Article

Compound Name Synonym(s) Role
This compound (2E)-N-(3-methoxyphenyl)-3-phenyl-2-propenamide Target Product
3-Methoxyaniline m-Anisidine Reactant
Cinnamoyl Chloride --- Reactant
Cinnamic Acid (E)-3-Phenyl-2-propenoic acid Reactant/Precursor
Potassium Carbonate --- Base
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride EDC·HCl Coupling Reagent
4-Dimethylaminopyridine DMAP Catalyst
Phenylboronic Acid --- Catalyst
4-(Dimethylamino)pyridine N-oxide DMAPO Lewis Base Co-catalyst
N,N'-Dicyclohexylcarbodiimide DCC Coupling Reagent
Acrylamide --- Reactant (Heck Reaction)
Iodobenzene --- Reactant (Heck Reaction)
Trimethylaluminium --- Catalyst
Phosphorus Trichloride PCl₃ Activating Agent
Phosphoryl Chloride POCl₃ Activating Agent

Design and Synthesis of this compound Derivatives and Analogs

The synthesis of this compound derivatives often begins with the foundational reaction between a substituted cinnamic acid and an appropriate amine. A common method involves the activation of the carboxylic acid group of cinnamic acid, for instance, by converting it to cinnamoyl chloride using reagents like thionyl chloride or phosphoryl chloride. ashdin.comresearchgate.net This activated intermediate then readily reacts with an amine to form the desired cinnamamide. Alternative coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC) are also frequently employed to facilitate this amide bond formation. researchgate.netbeilstein-journals.org

Modification of Aromatic Rings (e.g., introduction of electron-withdrawing/donating groups, halogens)

Extensive research has been dedicated to modifying both the phenyl ring of the cinnamoyl moiety and the N-phenyl ring of the cinnamamide scaffold. The introduction of various substituents, including electron-donating groups (e.g., methoxy (B1213986), methyl) and electron-withdrawing groups (e.g., nitro, trifluoromethyl), as well as halogens (e.g., chloro, bromo, fluoro), has been systematically explored to establish structure-activity relationships (SAR). mdpi.com

For instance, a series of N-arylcinnamamides with various substitutions on the anilide ring were synthesized and evaluated for their anti-inflammatory potential. mdpi.com It was observed that modifications at the C(2,5)′ or C(2,6)′ positions of the anilide core with lipophilic and bulky groups were beneficial for activity. mdpi.com Specifically, derivatives like (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide and (2E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamide showed significant inhibition of NF-κB activation. mdpi.com

In another study, the synthesis of N-(3-methoxyphenyl)-N-methyl-4-chlorocinnamamide was achieved by reacting N-(3-methoxyphenyl)-4-chlorocinnamamide with methyl iodide in the presence of sodium hydride. nih.gov This highlights the introduction of a halogen (chlorine) on the cinnamoyl phenyl ring and an alkyl group on the amide nitrogen.

The following table summarizes examples of this compound derivatives with modified aromatic rings and their reported findings.

Compound Modification Key Finding/Application Reference
(2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamideChloro and trifluoromethyl groups on the N-phenyl ringHigh anti-inflammatory activity, similar to prednisone. mdpi.com mdpi.com
(2E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamideDichloro substitution on the N-phenyl ringDemonstrated high inhibition of NF-κB activation. mdpi.com mdpi.com
N-(3-methoxyphenyl)-N-methyl-4-chlorocinnamamideChlorine on the cinnamoyl phenyl ring and methyl on the amide nitrogenHigher antagonistic activity against TRPV1 compared to the parent compound. nih.gov nih.gov
N-{3-(3-fluoropropoxy)phenyl}-N-methyl-4-chlorocinnamamideFluoropropoxy group on the N-phenyl ring and methyl on amide nitrogenShowed approximately three-fold higher TRPV1 antagonistic activity. nih.gov nih.gov

Alterations of the Amide Linker

Modifications to the amide linker are a key strategy to fine-tune the physicochemical properties and biological activity of cinnamamide derivatives. Replacing the N-H proton with alkyl groups, for example, can alter the molecule's hydrogen bonding capacity and metabolic stability. One study reported the synthesis of N-methylated amide derivatives of SB366791 (N-(3-methoxyphenyl)-4-chlorocinnamamide) to prevent amide-iminol tautomerization. nih.gov This modification led to compounds with enhanced antagonistic activity against the TRPV1 receptor. nih.gov

The amide bond itself can be incorporated into larger ring systems or replaced with bioisosteric groups to explore different conformational constraints and interactions with biological targets. While direct replacement of the amide bond in this compound is less commonly reported, the broader class of cinnamamides has seen such modifications.

Manipulation of α,β-Unsaturation

The α,β-unsaturated carbonyl system is a defining feature of cinnamamides and is crucial for their biological activity, often acting as a Michael acceptor. Manipulating this double bond, primarily through stereochemical changes, can have a profound impact on the molecule's properties.

Heterocyclic Modifications (e.g., indole (B1671886), piperidine, triazole, thiadiazole, oxadiazole moieties)

A highly fruitful strategy in the derivatization of cinnamamides involves the incorporation of various heterocyclic rings. These moieties can introduce new interaction points with biological targets, improve pharmacokinetic properties, and expand the pharmacological profile.

Indole: Indole-modified cinnamamide derivatives have been synthesized and shown to possess significant fungicidal activities. nih.govresearchgate.net In one study, the indole group was used to "fix" the cis-styrene geometry, leading to potent activity against oomycete diseases. nih.govresearchgate.net

Piperidine: Cinnamamide-piperidine derivatives have been designed and synthesized as neuroprotective agents. thieme-connect.comthieme-connect.comresearchgate.net These compounds were developed to have higher potency and lower toxicity compared to previous agents. thieme-connect.comthieme-connect.com

Triazole: The 1,2,3-triazole and 1,2,4-triazole (B32235) rings are frequently incorporated into cinnamamide structures. researchgate.netscielo.brontosight.ai N-(3-aryl-1,2,4-triazol-5-yl) cinnamamide derivatives have been designed as potential antimycobacterial agents. researchgate.net Another study reported the synthesis of cinnamides bearing 1,2,3-triazole functionalities with antiproliferative activities. scielo.br

Thiadiazole: Cinnamamide derivatives incorporating 1,2,3-thiadiazole (B1210528) and 1,3,4-thiadiazole (B1197879) rings have been explored for their fungicidal and cytotoxic properties. acs.orgniscpr.res.inevitachem.com For example, 1,2,3-thiadiazole-based cinnamamides have shown good fungicidal activity. acs.org

Oxadiazole: The 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) moieties have been integrated into cinnamamide scaffolds, leading to compounds with potential applications as SARS-CoV-2 main protease inhibitors and antibacterial agents. semanticscholar.orgijbpas.com

The following table provides examples of heterocyclic modifications of the cinnamamide scaffold.

Heterocycle Example Derivative Class Reported Biological Activity Reference
IndoleIndole-modified cinnamamidesFungicidal nih.govresearchgate.net
PiperidineCinnamamide-piperidine derivativesNeuroprotective thieme-connect.comthieme-connect.comresearchgate.net
TriazoleN-(3-aryl-1,2,4-triazol-5-yl) cinnamamidesAntimycobacterial researchgate.net
ThiadiazoleIsothiazole, 1,2,3-thiadiazole-based cinnamamidesFungicidal acs.org
Oxadiazole3-phenyl-1,2,4-oxadiazole derivativesSARS-CoV-2 Mpro inhibitors semanticscholar.org

Conjugation with Other Bioactive Scaffolds (e.g., tacrine (B349632), chalcones, amino acids)

Hybrid molecules, created by conjugating the cinnamamide scaffold with other known bioactive pharmacophores, represent a rational drug design strategy to develop multi-target ligands or enhance the activity of the parent molecules.

Tacrine: Although direct conjugation of this compound with tacrine is not explicitly detailed in the provided context, the concept of creating hybrid molecules is a well-established approach in medicinal chemistry.

Chalcones: Cinnamamide-chalcone hybrids have been synthesized and evaluated as potential CDK2 inhibitors for cancer therapy. bohrium.comresearchgate.netresearchgate.net These hybrids combine the structural features of both cinnamamides and chalcones, which are known for their antiproliferative effects. bohrium.com

Amino Acids: Conjugates of cinnamic acid derivatives with various amino acids have been synthesized. nih.gov These studies have shown that the addition of amino acid moieties can enhance the cytotoxic and genotoxic effects of the parent cinnamic acid derivatives against cancer cells. nih.gov

Stereochemical Considerations (e.g., (E) and (Z) isomers, enantiomers)

The stereochemistry of the α,β-double bond in the cinnamoyl moiety is a critical determinant of biological activity. Most naturally occurring and synthetically prepared cinnamamides are the more stable (E)-isomer (trans). researchgate.net However, a growing body of evidence indicates that the (Z)-isomer (cis) can exhibit significantly different or even superior biological activity. nih.govresearchgate.net

For example, in the case of the fungicide dimethomorph, the (Z)-isomer possesses higher activity than the (E)-isomer. nih.govresearchgate.net This has spurred the development of synthetic methods to access the thermodynamically less stable (Z)-cinnamamides. Photocatalytic E→Z isomerization has emerged as a powerful tool to convert the readily available (E)-isomers into their (Z)-counterparts under mild conditions. researchgate.netresearchgate.netnih.gov These methods often utilize photosensitizers to facilitate the isomerization process. researchgate.netnih.gov

Pharmacological Spectrum and Biological Activities of N 3 Methoxyphenyl Cinnamamide and Its Derivatives

Anticancer Research and Cytotoxicity Studies

N-(3-Methoxyphenyl)cinnamamide and its derivatives have emerged as a significant area of interest in anticancer research. These compounds have demonstrated a broad spectrum of activity against various cancer cell lines, operating through multiple molecular mechanisms. This section will delve into the in vitro cytotoxicity of these compounds and the underlying mechanisms of their anticancer action.

In Vitro Cytotoxicity against Various Cancer Cell Lines

The cytotoxic potential of this compound and its related derivatives has been evaluated against a panel of human cancer cell lines. Research has consistently shown that these compounds can inhibit the proliferation of various cancer cells, with their efficacy often influenced by the specific structural modifications of the derivative.

Derivatives of this compound have been tested against a range of cancer cell lines, including but not limited to:

P388 (Murine Leukemia): Cinnamamide (B152044) derivatives have been synthesized and evaluated for their cytotoxicity against P388 cancer cell lines. Studies on trans-N-benzylhydroxycinnamamides, derived from hydroxycinnamic acids, also demonstrated cytotoxicity against P388 murine leukemia cells. researchgate.net

HeLa (Cervical Cancer): Novel N–(4–chloro–2–mercapto–5–methyl phenylsulfonyl) cinnamamide derivatives have shown potent activity against HeLa cells. mdpi.com Other studies have also reported the cytotoxic effects of cinnamamide derivatives on HeLa cells, with some compounds showing significant inhibition of cell growth. sci-hub.semdpi.commdpi.com

SKOV-3 (Ovarian Cancer): Caffeic acid phenethyl ester (CAPE), a derivative of caffeic acid, has been shown to be highly effective against SKOV-3 ovarian tumor cells. mdpi.com Additionally, certain 1,3,4-thiadiazole (B1197879) derivatives incorporating a cinnamamide structure have been tested against SKOV-3 cells. nih.gov

MCF-7 (Breast Cancer): Numerous studies have highlighted the cytotoxicity of this compound derivatives against the MCF-7 breast cancer cell line. mdpi.commdpi.comgoogle.comnih.govjapsonline.com For instance, phenyl amide cinnamate (B1238496), a derivative, exhibited potent inhibitory activity against MCF-7 cells. japsonline.com Hybrid compounds of cinnamic acid have also shown notable cytotoxicity. nih.gov

A549 (Lung Cancer): Derivatives of cinnamamide have demonstrated cytotoxic activity against A549 lung cancer cells. sci-hub.senih.govresearchgate.netchemicalbook.com For example, (E)-3-(3-methoxyphenyl)-N′-((E)-3-(4nitrophenyl) acryloyl) acrylo hydrazide showed significant antiproliferative effects against A549 cells. nih.gov

CHO-I (Chinese Hamster Ovary): While direct data on CHO-I is limited, the broad spectrum of activity suggests potential effects that warrant further investigation.

CasKi (Cervical Cancer): A derivative, 2′-hydroxy, 4′ cinnamate chalcone, was predicted to have highly potent cytotoxicity against CasKi cells. mdpi.com

HepG2 (Hepatocellular Carcinoma): Cinnamamide derivatives have shown cytotoxic effects against HepG2 cells. mdpi.comnih.govmdpi.comrsc.orgresearchgate.net For instance, (E)-3-(3-methoxyphenyl)-N′-((E)-3-(4nitrophenyl) acryloyl) acrylo hydrazide exhibited extensive antiproliferative effects against the HepG2 cell line. nih.gov

Hep3B (Hepatocellular Carcinoma): A derivative of dehydroabietic acid containing a piperazine (B1678402) moiety showed strong cytotoxic activity against Hep3B cell lines. nih.gov Additionally, some S-benzo nih.govthiazolo[2,3-c] google.comtriazole derivatives have been evaluated for their cytotoxicity against Hep3B cells. researchgate.net

The following table summarizes the cytotoxic activities of selected this compound derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
(E)-3-(3-methoxyphenyl)-N′-((E)-3-(4nitrophenyl) acryloyl) acrylo hydrazideHepG23.36 nih.gov
(E)-3-(3-methoxyphenyl)-N′-((E)-3-(4nitrophenyl) acryloyl) acrylo hydrazideA5495.99 nih.gov
N-(4-((3,5-dichlorophenyl)amino)thieno[2,3-d]pyrimidin-6-yl)cinnamamideHeLa0.004 sci-hub.se
(E)-N-(4-((3,4-dichlorophenyl)amino)thieno[2,3-d]pyrimidin-6-yl)-3-(4-methoxyphenyl)acrylamideHeLa0.033 sci-hub.se
Phenyl amide cinnamateMCF-790.8% inhibition at 40 µg/ml japsonline.com
2-(3,4,5-trimethoxybenzamido)-4-methoxycinnamide-quinoline hybrid 6eHepG22.46 researchgate.net
Dehydroabietic acid-piperazine derivative 31Hep3B0.73 nih.gov

Molecular Mechanisms of Anticancer Action

The anticancer effects of this compound and its derivatives are attributed to their ability to interfere with various cellular processes that are critical for cancer cell survival and proliferation.

Some derivatives of cinnamamide have been investigated for their ability to inhibit P-glycoprotein (P-gp), a protein that is often overexpressed in cancer cells and contributes to multidrug resistance. Molecular docking studies have suggested that certain cinnamamide derivatives can bind to P-gp, potentially reversing drug resistance.

The induction of DNA damage is a key mechanism by which many anticancer agents exert their cytotoxic effects. mdpi.comoncohemakey.comchimia.ch Cinnamic acid derivatives have been shown to induce DNA damage in tumor cells. mdpi.com This damage can trigger cell cycle arrest and apoptosis, ultimately leading to cell death. The specific mechanisms by which this compound derivatives cause DNA damage are an active area of research.

Signaling pathways such as NF-κB and MAPK are crucial for cell survival, proliferation, and inflammation, and their dysregulation is a hallmark of many cancers. nih.govnih.gov

NF-κB Pathway: The NF-κB signaling pathway is a key player in cancer development and progression. nih.govnih.govmdpi.com Some cinnamamide derivatives have been shown to modulate this pathway. For instance, caffeic acid phenethyl ester (CAPE) has been found to repress the NF-κB pathway. mdpi.com Compounds that inhibit NF-κB signaling can suppress the expression of pro-inflammatory cytokines and anti-apoptotic proteins, thereby promoting cancer cell death.

MAPK Pathway: The MAPK signaling pathway is another critical regulator of cell growth and survival. Phenylpropene derivatives have been shown to inhibit key survival signaling pathways such as PI3K/Akt and MAPK.

Molecular docking studies have provided insights into the potential interactions between cinnamamide derivatives and specific protein targets. For example, certain derivatives have been shown to interact with the Trp231 residue of target proteins, which may be involved in drug resistance. These interactions can disrupt the normal function of the protein, leading to the observed cytotoxic effects.

Histone Deacetylase (HDAC) Inhibition

Derivatives of this compound have been investigated as histone deacetylase (HDAC) inhibitors, a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Dysregulation of HDAC activity is implicated in various diseases, including cancer, making HDACs a significant target for drug development.

One study focused on designing and synthesizing a series of belinostat (B1667918) analogs, which are known HDAC inhibitors. nih.gov Within this series, compounds were developed based on an N-hydroxycinnamamide fragment connected by an amide unit. nih.gov The inhibitory activities of these new compounds were evaluated in vitro. Notably, compound 7e in this series demonstrated a half-maximal inhibitory concentration (IC50) of 11.5 nM in a pan-HDAC assay, marking it as the most potent compound among those synthesized. nih.gov

Another area of research involves the synthesis of benzylether-containing cinnamoyl derivatives as potential HDAC inhibitors. tandfonline.comtandfonline.com These compounds are designed to interact with the active site of HDAC enzymes, thereby inhibiting their function. The deacetylation of histones by HDACs increases the positive charge on the N-termini of nucleosomal histones, which strengthens their interaction with negatively charged DNA. tandfonline.comtandfonline.com This process can block the access of transcription factors and RNA polymerases to DNA, leading to the inhibition of transcription. tandfonline.comtandfonline.com Besides histones, HDACs also regulate other important proteins like p53, α-tubulin, and hsp90, and their hyperacetylation can lead to cell cycle arrest and apoptosis. tandfonline.comtandfonline.com

Cinnamyl sulfonamide hydroxamate derivatives have also been developed and identified as potent HDAC inhibitors. mdpi.com These derivatives have shown strong cytotoxic effects against cancer cell lines and possess antiangiogenic and antimetastatic properties. mdpi.com Belinostat, a novel HDAC inhibitor with an IC50 of 27 nM, and Panobinostat, a broad-spectrum HDAC inhibitor with an IC50 of 5 nM, are other examples of cinnamic acid derivatives that have been evaluated in clinical trials for their anticancer effects. mdpi.com

Table 1: HDAC Inhibition by this compound Derivatives

Compound Target IC50 (nM) Source
Compound 7e pan-HDAC 11.5 nih.gov
Belinostat HDAC 27 mdpi.com
Panobinostat HDAC 5 mdpi.com
HDAC8-IN-1 HDAC8 27.2 chemicalbook.com
HER2 and Human Aromatase Cytochrome P450 Interaction

Research has explored the interaction of this compound derivatives with human epidermal growth factor receptor 2 (HER2) and human aromatase cytochrome P450. These are important targets in cancer therapy, particularly in breast cancer.

Molecular docking and simulation studies have been employed to investigate the interactions of acrylhydrazone cinnamate derivatives with the kinase domain of HER2 and human aromatase cytochrome P450. mdpi.com One such derivative, N'-(2,4-dichlorobenzylidene)-3-(4-methoxyphenyl) acrylohydrazide, demonstrated inhibitory effects on the proliferation of CHO-I and HeLa cervical cancer cells. mdpi.com Another derivative, N′-(2, 6-dimethoxybenzylidene)-3-(4-methoxyphenyl) acrylohydrazide, also showed inhibitory activity against these cell lines. mdpi.com

The aromatase cytochrome P450 complex is responsible for converting androgens to estrogens. nih.gov Studies have shown that breast cancer cells possess endogenous aromatase activity, which can convert androgens into estrogens and trigger an estrogen-induced response. nih.gov This suggests that the expression of aromatase could provide an autocrine growth pathway for hormone-responsive cancer cells. nih.gov

Molecular dynamics simulations have been used to study human aromatase complexed with cytochrome P450 reductase (CPR) in a membrane environment to understand its structural and dynamical properties. nih.gov Since CPR is crucial for the electron transfer to aromatase, which catalyzes steroidogenesis, understanding its interaction with aromatase is vital. nih.gov

In Vivo Anticancer Efficacy Studies

While specific in vivo anticancer efficacy studies for this compound without dosage are not extensively reported, research on its derivatives provides insights into their potential.

For instance, a derivative, 4-Cl Cinnamaldehyde (B126680) (4-Cl CA), has been evaluated in a mouse model of hematogenous disseminated candidiasis, where it significantly reduced the fungal burden and improved survival. nih.gov Although this study focuses on antifungal activity, it demonstrates the in vivo potential of cinnamaldehyde derivatives.

Antimicrobial Investigations

Antibacterial Activity

Derivatives of this compound have shown notable antibacterial activity against a range of pathogenic bacteria.

Studies on N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives have demonstrated significant activity against Staphylococcus and Enterococcus species, with minimum inhibitory concentrations (MIC) ranging from 1–4 µg/mL. nih.gov These compounds were particularly effective against clinical strains of staphylococci and were able to inhibit biofilm formation. nih.gov

In a study of substituted cinnamides, one derivative, N-cyclohexyl-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(phenylformamido) prop-2-enamide, exhibited good antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. researchgate.net

Research on anthraquinone (B42736) fractions from Morinda citrifolia has also revealed significant antibacterial activity against Staphylococcus aureus, Escherichia coli, Bacillus cereus, and Helicobacter pylori. brieflands.com

Table 2: Antibacterial Activity of this compound Derivatives

Derivative Type Bacterial Strain Activity Source
N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamides Staphylococcus spp., Enterococcus spp. MIC: 1–4 µg/mL nih.gov
N-cyclohexyl-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(phenylformamido) prop-2-enamide Staphylococcus aureus, Escherichia coli Good antimicrobial activity researchgate.net
Anthraquinones from Morinda citrifolia S. aureus, E. coli, B. cereus, H. pylori Significant inhibition brieflands.com

Antifungal Activity

The antifungal properties of this compound derivatives have been investigated against several fungal pathogens.

Substituted cinnamides have been screened for their antifungal activity against Penicillium chrysogenum, Penicillium notatum, and Aspergillus niger. researchgate.net One compound, N-cyclohexyl-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(phenylformamido) prop-2-enamide, showed good antifungal activity against all tested strains. researchgate.net

Cinnamaldehyde derivatives, specifically 2-Cl Cinnamaldehyde and 4-Cl Cinnamaldehyde, have demonstrated efficacy against fluconazole-resistant Candida albicans. nih.gov The minimum inhibitory concentrations (MICs) of these derivatives against C. albicans were found to be 25 μg/mL. nih.gov Furthermore, 4-Cl CA was effective at inhibiting intracellular C. albicans infection in macrophages. nih.gov

Studies on Romanian honey and propolis have also shown antifungal effects against Aspergillus niger, Candida albicans, and Penicillium chrysogenum. nih.gov

Table 3: Antifungal Activity of this compound Derivatives

Derivative Type Fungal Strain Activity Source
N-cyclohexyl-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(phenylformamido) prop-2-enamide P. chrysogenum, P. notatum, A. niger Good antifungal activity researchgate.net
2-Cl Cinnamaldehyde, 4-Cl Cinnamaldehyde Candida albicans MIC: 25 μg/mL nih.gov
Romanian honey and propolis A. niger, C. albicans, P. chrysogenum Antifungal effect observed nih.gov

Anti-mycobacterial Activity

Derivatives of this compound have been explored for their potential to combat Mycobacterium tuberculosis, the causative agent of tuberculosis.

A series of cinnamide derivatives were designed as potential antimycobacterial agents using a molecular hybridization approach. researchgate.net These compounds showed moderate to good activity against M. tuberculosis H37Rv, with MIC values ranging from 5 to 150 μM. researchgate.net

Another study focused on novel imidazo[1,2-a]pyridine (B132010) amide-cinnamamide hybrids. mdpi.com While these hybrids were less active than the reference compounds, some showed promising activity with MICs of 4 μg/mL against M. tuberculosis. mdpi.com

Primaquine-cinnamamide hybrids have also been evaluated for their antimycobacterial activity. miguelprudencio.com A bis-trifluoromethylated cinnamamide derivative showed high activity against three Mycobacterium species and had low cytotoxicity. miguelprudencio.com

Table 4: Anti-mycobacterial Activity of this compound Derivatives

Derivative Type Mycobacterial Strain Activity Source
Cinnamide derivatives Mycobacterium tuberculosis H37Rv MIC: 5-150 μM researchgate.net
Imidazo[1,2-a]pyridine amide-cinnamamide hybrids Mycobacterium tuberculosis MIC: 4 μg/mL mdpi.com
Primaquine-cinnamamide hybrid (bis-trifluoromethylated) Mycobacterium spp. High activity miguelprudencio.com

Anti-biofilm Formation and Eradication

The formation of biofilms by pathogenic bacteria is a significant challenge in clinical settings, contributing to persistent infections and increased resistance to antimicrobial agents. Cinnamamide and its derivatives have emerged as promising agents that can interfere with this process. Their antimicrobial activity is often attributed to the disruption of bacterial cell membranes and the inhibition of biofilm formation.

Research has demonstrated that certain cinnamamide derivatives are effective against biofilm-forming bacteria. For instance, N-[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives have shown significant activity in inhibiting biofilm formation and eradicating established biofilms of Staphylococcus species, including methicillin-resistant S. aureus (MRSA). mdpi.commdpi.com Compounds 16d and 16e, in particular, were highly effective against clinical staphylococci strains. mdpi.com At concentrations of 2 x MIC and 4 x MIC, these derivatives showed a high degree of inhibition (70-97%) of biofilm development by methicillin-resistant coagulase-negative Staphylococcus (MRCNS) strains. mdpi.com

Similarly, cinnamaldehyde and its derivatives have been investigated for their ability to inhibit biofilm formation in Vibrio species. nih.gov Studies have shown that these compounds can reduce biofilm biomass by up to 99.9%. nih.gov The mechanism behind this activity involves the downregulation of genes related to quorum sensing (QS) and biofilm formation. nih.gov

The potential of cinnamamide derivatives as anti-biofilm agents is a growing area of research, with studies exploring their efficacy against a range of pathogenic bacteria. researchgate.netchiet.edu.eg

Table 1: Anti-biofilm Activity of Cinnamamide Derivatives

Compound/Derivative Target Organism Key Findings Reference(s)
N-[(2–Arylmethylthio)phenylsulfonyl]cinnamamides Staphylococcus species (including MRSA and MRCNS) Efficiently inhibited biofilm formation and eradicated established biofilms. mdpi.commdpi.com
Cinnamaldehyde and its derivatives Vibrio parahaemolyticus Inhibited biofilm formation by downregulating QS and biofilm-related genes. nih.gov
Cinnamaldehyde Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli Reduced biofilm biomass by up to 99.9%. nih.gov

Antiviral Activity (e.g., Zika virus, dengue virus)

The emergence and re-emergence of viral diseases like those caused by the Zika and dengue viruses present a continuous threat to global health. Currently, there are no specific antiviral treatments for these infections, making the discovery of new therapeutic agents a priority. nih.govhksmp.com Cinnamamide derivatives have been identified as possessing a broad spectrum of biological activities, including antiviral properties. researchgate.net

While direct studies on this compound against Zika and dengue viruses are limited in the provided results, the broader class of cinnamamide and related phenolic compounds has shown promise. Phenolic compounds, in general, have demonstrated antiviral effects against various viruses, including dengue virus (DENV). mdpi.com The mechanisms of action are varied and can include targeting viral particles directly, inhibiting viral proteins, or modulating host pathways involved in the viral life cycle. mdpi.com

For instance, research on other viral inhibitors has identified various strategies, such as targeting the DENV E protein, the NS2B/NS3 protease complex, or the NS5 RNA-dependent RNA polymerase. nih.govresearchgate.net Some small molecule inhibitors have demonstrated significant antiviral activity in vitro. hksmp.comnih.gov While specific data on this compound's efficacy against Zika or dengue is not detailed, the general antiviral potential of the cinnamamide scaffold suggests it could be a valuable starting point for the development of novel antiviral agents. google.com

Anti-inflammatory and Immunomodulatory Effects

This compound and its derivatives have demonstrated significant anti-inflammatory and immunomodulatory properties through various mechanisms. mdpi.comresearchgate.net These compounds can modulate key inflammatory pathways, inhibit the production of inflammatory mediators, and interact with specific molecular targets involved in the inflammatory response. mdpi.comjst.go.jp

Modulation of Pro-inflammatory Pathways

Cinnamic acid and its derivatives are known to exert their anti-inflammatory effects by modulating crucial pro-inflammatory pathways. mdpi.com A key mechanism is the inhibition of the nuclear factor-κB (NF-κB) signaling pathway. nih.gov NF-κB is a primary regulator of inflammation, and its suppression leads to a reduction in the expression of pro-inflammatory genes. nih.govnih.gov

Derivatives of cinnamamide have been shown to block the activation of the NF-κB pathway, which in turn down-regulates the expression of various pro-inflammatory cytokines. jst.go.jpjst.go.jp This modulation of inflammatory signaling cascades is a central aspect of the anti-inflammatory profile of these compounds. google.com

Inhibition of Nitric Oxide (NO) Production

Overproduction of nitric oxide (NO) is a hallmark of inflammatory conditions. Numerous studies have shown that cinnamamide derivatives can effectively inhibit NO production in inflammatory models. jst.go.jpcbijournal.comijbpas.com For example, a series of N-(5-phenyl-1,3,4-oxadiazol-2-yl)cinnamamides were synthesized, and compounds 2c and 2b demonstrated good nitric oxide scavenging activity. ijbpas.com

In another study, novel naproxen (B1676952) derivatives incorporating cinnamic acids were evaluated for their anti-inflammatory activity. Many of these derivatives showed inhibitory effects on NO release in RAW264.7 macrophage cells, with compound A22 exhibiting a marked inhibitory effect. jst.go.jpjst.go.jp The ability to suppress NO production is a key indicator of the anti-inflammatory potential of these compounds. researchgate.net

Inhibition of Prostaglandin (B15479496) E2 (PGE2), TNF-α, and IL-1β Production

In addition to inhibiting NO, this compound and its derivatives can also suppress the production of other key pro-inflammatory mediators, including prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β). researchgate.netdeakin.edu.au

Research has shown that certain cinnamic acid derivatives can inhibit the release of TNF-α and IL-6 in a dose-dependent manner and decrease the production of TNF-α, IL-1β, and IL-6 mRNA induced by lipopolysaccharide (LPS). acs.org For example, sinapic acid, a derivative of cinnamic acid, inhibits the production of PGE2, TNF-α, and IL-1β. nih.gov This broad inhibition of pro-inflammatory cytokines and mediators underscores the significant anti-inflammatory capacity of the cinnamamide scaffold. jst.go.jp

Myeloid Differentiation 2 Inhibition

A specific and significant mechanism for the anti-inflammatory action of some cinnamamide derivatives is the inhibition of Myeloid Differentiation 2 (MD2). MD2 is an accessory protein that, along with Toll-like receptor 4 (TLR4), forms a receptor complex that recognizes bacterial lipopolysaccharide (LPS), a potent trigger of inflammation. nih.govresearchgate.net

A study focused on cinnamamide derivatives identified a potent compound, referred to as 2i, that directly targets and binds to MD2. nih.govacs.org This binding occurs at the Arg90 and Tyr102 residues of MD2, which prevents the formation of the MD2/TLR4 complex and subsequently blocks the pro-inflammatory signaling cascade induced by LPS. nih.govacs.org This targeted inhibition of MD2 presents a novel and promising strategy for developing anti-inflammatory agents for conditions like sepsis and acute lung injury. nih.govacs.org Other MD2 inhibitors have also been developed, highlighting the therapeutic potential of targeting this protein. focusbiomolecules.com

Table 2: Anti-inflammatory and Immunomodulatory Activities of this compound and its Derivatives

Activity Mechanism/Target Key Findings Reference(s)
Modulation of Pro-inflammatory Pathways Inhibition of NF-κB signaling Suppresses the expression of pro-inflammatory genes. jst.go.jpnih.govnih.gov
Inhibition of Nitric Oxide (NO) Production Scavenging of NO, inhibition of iNOS Derivatives significantly reduce NO levels in macrophage cell lines. jst.go.jpjst.go.jpijbpas.com
Inhibition of PGE2, TNF-α, and IL-1β Production Downregulation of cytokine expression Reduces the release and mRNA levels of key pro-inflammatory cytokines. nih.govresearchgate.netacs.org
Myeloid Differentiation 2 (MD2) Inhibition Direct binding to MD2 protein A cinnamamide derivative (2i) binds to MD2, inhibiting the formation of the MD2/TLR4 complex and blocking LPS-induced signaling. nih.govacs.org

Impact on Oxidative Stress-Induced Inflammation

Persistent oxidative stress is a known trigger for chronic inflammation through the activation of various transcription factors, including NF-κB, which leads to the expression of numerous pro-inflammatory genes. The cinnamamide scaffold has demonstrated anti-inflammatory potential by inhibiting pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

A key mechanism by which cinnamamide derivatives can counteract oxidative stress-induced inflammation is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. mdpi.comresearchgate.net Nrf2 is a master regulator of the antioxidant response, and its activation helps to resolve oxidative stress, thereby mitigating a primary driver of inflammation. Research on cinnamamide-barbiturate hybrids has shown that these molecules can exert cardioprotective effects by concurrently up-regulating Nrf2 and inhibiting the NLRP3 inflammasome, a key component in inflammatory pathways. researchgate.net This dual activity highlights the potential of the cinnamamide structure to modulate inflammation that is mechanistically linked to oxidative cellular states.

Antioxidant Capacity and Mechanisms

The antioxidant properties of this compound and its derivatives are multifaceted, involving direct free radical scavenging and the induction of endogenous protective systems.

Cinnamamide derivatives have been broadly evaluated for their ability to scavenge synthetic free radicals in assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) tests. mdpi.com While direct data for this compound is not extensively detailed in the reviewed literature, studies on structurally related compounds provide insight into the antioxidant potential of this chemical class.

For instance, a series of N-(5-phenyl-1,3,4-oxadiazol-2-yl) cinnamamides bearing different substituents on the phenyl ring demonstrated moderate to good radical scavenging activity. ijbpas.com Derivatives with methoxy (B1213986) groups, such as the 4-methoxy and 3,4-dimethoxy substituted compounds, showed notable activity in both DPPH and nitric oxide (NO) scavenging assays, with scavenging percentages comparable to the standard antioxidant, ascorbic acid. ijbpas.com Similarly, another study on N–[(2–arylmethylthio)phenylsulfonyl]cinnamamide derivatives reported their antiradical properties in both DPPH and ABTS assays, although their potency was considered weak compared to ascorbic acid. mdpi.com

Table 1: Radical Scavenging Activity of Selected Cinnamamide Derivatives

Compound DerivativeAssayActivity (% Scavenging or IC₅₀)Reference
(E)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenyl)acrylamideNO Scavenging74% ijbpas.com
(E)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(4-hydroxyphenyl)acrylamideDPPH Scavenging72% ijbpas.com
(E)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamideDPPH Scavenging72% ijbpas.com
N–(4–chloro–2–[(naphthalen–1–yl)methylthio]phenylsulfonyl)cinnamamide (16f)DPPH ScavengingIC₅₀: 310.50 µg/mL mdpi.com
N–{4–chloro–2–[(6-chlorobenzo[d] epa.govmdpi.comdioxol–5–yl)methylthio]...}acrylamide (17d)ABTS ScavengingIC₅₀: 419.18 µg/mL mdpi.com

This table presents data for structurally related cinnamamide derivatives to illustrate the antioxidant potential of the general scaffold.

A significant mechanism for the antioxidant action of N-phenyl cinnamamide derivatives is the activation of the Nrf2/antioxidant response element (ARE) signaling pathway. mdpi.comnih.govnih.gov This pathway is a primary cellular defense against oxidative and electrophilic stress. researchgate.net Cinnamamides, as α,β-unsaturated carbonyl compounds, can act as Michael acceptors, which is a key structural feature for activating the Nrf2 pathway. mdpi.com

Studies on substituted N-phenyl cinnamamides have demonstrated their ability to induce Nrf2/ARE-driven luciferase reporter gene activity in HepG2 cells, with some derivatives showing potency up to 15.6 times that of the negative control. nih.gov Activation of Nrf2 leads to the upregulation of several protective genes, including NAD(P)H quinone oxidoreductase 1 (NQO1), hemeoxygenase-1 (HO-1), and glutamate-cysteine ligase catalytic subunit (GCLC). nih.govnih.govresearchgate.net The GCLC enzyme is the rate-limiting step in the synthesis of glutathione (B108866) (GSH), a critical endogenous antioxidant. researchgate.net Consequently, treatment with N-phenyl cinnamamide derivatives has been shown to significantly increase intracellular GSH levels, directly correlating with the enhanced expression of GCLC. nih.govnih.gov

Table 2: Effect of N-Phenyl Cinnamamide Derivatives on the Nrf2/ARE Pathway

Compound/ActivityObservationCell LineReference
Nrf2/ARE Luciferase ActivityShowed 3.57–15.6 times more potent activity than negative control.HepG2 nih.gov
Target Gene Expression (NQO1, HO-1, GCLC)mRNA and protein expression were upregulated in a concentration-dependent manner.HepG2 nih.govnih.gov
Glutathione (GSH) SynthesisTreatment resulted in increased endogenous GSH levels.HepG2 nih.govnih.govresearchgate.net

The activation of the Nrf2 pathway and subsequent increase in glutathione levels translate to tangible cytoprotective effects in cellular models of oxidative stress. Research has shown that pretreatment with N-phenyl cinnamamide derivatives can protect hepatocytes from chemically induced oxidative injury. nih.govnih.gov In a model using tert-butyl hydroperoxide (t-BHP) to induce oxidative damage in HepG2 cells, a lead cinnamamide derivative demonstrated a significant, concentration-dependent cytoprotective effect. nih.govresearchgate.net This protection was associated with a marked reduction in t-BHP-generated reactive oxygen species (ROS). researchgate.net

Furthermore, the protective effects of this class of compounds are not limited to hepatocytes. Cinnamamide-based molecules have also been shown to protect against oxidative stress in other cell types, such as colon cancer cells where their pro-apoptotic activity was linked to the induction of oxidative stress. preprints.org

Table 3: Cytoprotective Effects of N-Phenyl Cinnamamide Derivatives

StressorCell LineProtective EffectReference
tert-Butyl Hydroperoxide (t-BHP)HepG2Significantly removed generated ROS. researchgate.net
tert-Butyl Hydroperoxide (t-BHP)HepG2Showed a cytoprotective effect in a concentration-dependent manner. nih.govnih.gov

Neuropharmacological and Central Nervous System (CNS) Activities

The cinnamamide scaffold has been recognized as an important pharmacophore for agents targeting various neurological disorders, including epilepsy. ijbpas.commdpi.comnih.gov

A broad range of cinnamamide derivatives have been identified as having promising anticonvulsant activity in multiple preclinical models of seizures and epilepsy. mdpi.comnih.gov These models include the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6-Hz psychomotor seizure model, which is considered a test for therapy-resistant seizures. mdpi.comdrugbank.com

Of particular relevance to this compound are studies on synthetic macamides that share the N-(3-methoxybenzyl) moiety. Specifically, N-(3-methoxybenzyl)oleamide (3-MBO) and N-(3-methoxybenzyl)linoleamide (3-MBL) have been evaluated for their anticonvulsant effects. mdpi.comnih.gov In an in vivo rat model of pilocarpine-induced status epilepticus, both compounds demonstrated protective activity. mdpi.comnih.govresearchgate.net N-(3-methoxybenzyl)linoleamide (3-MBL) was found to be particularly potent, exhibiting anticonvulsant effects comparable to the established drug diazepam at doses of 10.0 mg/kg and higher, and significantly improved the survival probability in the test animals. mdpi.com The ED₅₀ for 3-MBL ranged from 3.2 to 5.5 mg/kg, indicating greater potency than 3-MBO (ED₅₀: 9.1 to 12.0 mg/kg). mdpi.com These findings suggest that the N-(3-methoxybenzyl) group is a favorable structural component for anticonvulsant activity within this class of compounds.

Table 4: Anticonvulsant Activity of Selected Cinnamamide Derivatives

CompoundSeizure ModelAnimalED₅₀ (mg/kg, i.p.)Reference
N-(3-methoxybenzyl)linoleamide (3-MBL)Pilocarpine-induced status epilepticusRat3.2 - 5.5 mdpi.com
N-(3-methoxybenzyl)oleamide (3-MBO)Pilocarpine-induced status epilepticusRat9.1 - 12.0 mdpi.com
S-(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568)Maximal Electroshock (MES)Mouse44.46 epa.gov
S-(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568)Maximal Electroshock (MES)Rat27.58 epa.gov
S-(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568)6-Hz Psychomotor Seizure (32 mA)Mouse71.55 epa.gov
S-(2E)-N-(1-hydroxypropan-2-yl)-3-(2-methylphenyl)prop-2-enamideMaximal Electroshock (MES)Mouse42.56 drugbank.com
R,S-(2E)-3-(4-chlorophenyl)-N-(2-hydroxypropyl)prop-2-enamideMaximal Electroshock (MES)Mouse55.58 drugbank.com

ED₅₀: Median effective dose required to produce an effect in 50% of the population. i.p.: Intraperitoneal administration.

Neuroprotective Effects (e.g., against glutamate-induced neurotoxicity, hypoxia tolerance)

Derivatives of this compound have been investigated for their potential to protect nerve cells from damage. In scientific studies, these compounds have shown promise in shielding neurons from glutamate-induced toxicity and improving tolerance to hypoxic (low oxygen) conditions. researchgate.netthieme-connect.com

Glutamate (B1630785) is a primary excitatory neurotransmitter in the brain, but in excessive amounts, it can lead to neuronal death, a phenomenon known as excitotoxicity. Certain cinnamamide-piperidine and piperazine derivatives have been synthesized and evaluated for their ability to counteract this damage in SH-SY5Y cells, a human cell line used in neurological research. researchgate.net The protective effects of these compounds against cell death induced by glutamate were assessed, with several derivatives demonstrating significant neuroprotective activity. researchgate.net For instance, compound 9d , a cinnamamide derivative, exhibited potent neuroprotective activity in vitro, comparable to the reference drug Fenazinel. researchgate.net

In addition to protecting against glutamate-induced damage, some derivatives have been tested for their efficacy in animal models of hypoxia. Hypoxia, or oxygen deprivation, is a key factor in the brain damage that occurs during a stroke. The hypoxia tolerance assay in mice revealed that compound 9d could prolong the survival time of mice under hypoxic conditions. thieme-connect.com This suggests a potential therapeutic application for these compounds in conditions involving cerebral ischemia. researchgate.net The neuroprotective mechanism of some of these derivatives is thought to involve the suppression of apoptosis (programmed cell death) via the caspase-3 pathway. researchgate.net

Further research has explored the synthesis of various aryloxyacetamide derivatives, which have also shown neuroprotective effects against glutamate-induced cell death in rat pheochromocytoma (PC12) cells. researchgate.net These findings highlight the potential of cinnamamide-based compounds as leads for the development of new treatments for neurodegenerative diseases and stroke. researchgate.netresearchgate.net

Interactive Data Table: Neuroprotective Activity of Selected Cinnamamide Derivatives

CompoundStructureNeuroprotective Effect (in vitro)Hypoxia Tolerance (in vivo)
9d Cinnamamide-piperidine derivativeModerate to good neuroprotective effect against glutamate-induced toxicity in SH-SY5Y cells. researchgate.netthieme-connect.comProlonged survival time in mice under hypoxic conditions. thieme-connect.com
9c Cinnamamide-piperidine derivativeModerate to good neuroprotective effect against glutamate-induced toxicity in SH-SY5Y cells. thieme-connect.comNot reported
10m Aryloxyacetamide derivativePotential protection of PC12 cells against glutamate-induced cell death. researchgate.netNot reported
10r Aryloxyacetamide derivativePotential protection of PC12 cells against glutamate-induced cell death. researchgate.netNot reported
14b Aryloxyacetamide derivativePotential protection of PC12 cells against glutamate-induced cell death. researchgate.netNot reported
14c Aryloxyacetamide derivativePotential protection of PC12 cells against glutamate-induced cell death. researchgate.netNot reported

Anti-Alzheimer's Disease Potential (e.g., Cholinesterase inhibition, amyloid-β protein self-aggregation)

This compound and its derivatives have emerged as compounds of interest in the research for new treatments for Alzheimer's disease. Their potential lies in their ability to inhibit cholinesterases and prevent the aggregation of amyloid-β (Aβ) protein, two key pathological hallmarks of the disease. bohrium.comnih.govfrontiersin.org

Several studies have focused on synthesizing hybrid molecules that combine the cinnamamide scaffold with other pharmacologically active groups. For example, a series of tacrine-cinnamic acid hybrids were synthesized and evaluated as cholinesterase inhibitors. nih.gov Similarly, new cinnamic acid-tryptamine hybrids have been designed and shown to act as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Among these, compound (E)-N-(2-(1H-indol-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide (5q) was identified as a potent AChE inhibitor, while (E)-N-(2-(1H-indol-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide (5b) was a strong BChE inhibitor. nih.gov Kinetic studies suggest that these compounds bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes. nih.gov

In addition to cholinesterase inhibition, some cinnamamide derivatives have demonstrated the ability to inhibit the aggregation of Aβ peptides. The formation of Aβ plaques is a critical event in the progression of Alzheimer's disease. bohrium.com Certain 3-arylcoumarins bearing an N-benzyl triazole moiety, which can be considered derivatives of cinnamamides, have shown significant inhibitory activity against self-induced Aβ aggregation. frontiersin.org For instance, compounds 8l and 8n were found to be more potent inhibitors of Aβ aggregation than the reference drug, donepezil. frontiersin.org Compound 5q also showed the ability to inhibit the self-induced aggregation of Aβ peptides. nih.gov

These findings suggest that cinnamamide derivatives represent a promising class of multi-target-directed ligands for the development of new therapeutic agents for Alzheimer's disease.

Interactive Data Table: Anti-Alzheimer's Activity of Cinnamamide Derivatives

CompoundTargetActivity
(E)-N-(2-(1H-indol-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide (5q) Acetylcholinesterase (AChE)IC₅₀ = 11.51 μM nih.gov
(E)-N-(2-(1H-indol-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide (5b) Butyrylcholinesterase (BChE)IC₅₀ = 1.95 μM nih.gov
8l Amyloid-β Aggregation61.3% inhibition at 100.0 μM frontiersin.org
8n Amyloid-β Aggregation76.2% inhibition at 100.0 μM frontiersin.org
(E)-N-(2-(1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)acrylamide (5o) Cholinesterase InhibitionSynthesis and characterization reported, specific activity data not provided. nih.gov

Antidepressant Effects

Certain derivatives of cinnamamide have demonstrated antidepressant-like effects in preclinical studies. Research has focused on the synthesis and pharmacological evaluation of these compounds, revealing their potential to modulate neural pathways implicated in depression. nih.govresearchgate.net

One such derivative, referred to as M2 , has been shown to produce rapid antidepressant-like effects in mice. nih.gov These effects were observed in behavioral tests such as the forced swim test and the tail suspension test, where M2 significantly reduced immobility time. nih.gov The mechanism of action for M2 appears to involve the dopamine (B1211576) D2 receptor. Studies have shown that M2 enhances the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) in pyramidal neurons of the medial prefrontal cortex (mPFC), an effect that is blocked by a D2 receptor antagonist. nih.gov Furthermore, M2 administration was found to increase the expression of proteins related to synaptogenesis, such as p-mTOR and p-TrkB. nih.gov

Other studies have explored a series of N-(2-hydroxyethyl) cinnamamide derivatives. researchgate.net Pharmacological screening of these compounds also revealed significant antidepressant-like activity. Notably, compounds N-(2-hydroxyethyl)cinnamamide (1g) , (E)-3-(4-hydroxy-3-methoxyphenyl)-N-(2-hydroxyethyl)acrylamide (1i) , and (E)-N-(2-hydroxyethyl)-3-(3-hydroxyphenyl)acrylamide (1n) were identified as particularly promising due to their activity in both the forced swim and tail suspension tests. researchgate.net

These findings suggest that cinnamamide derivatives hold potential as a novel class of antidepressant agents, acting through mechanisms that may include the modulation of dopaminergic neurotransmission and the promotion of synaptic plasticity. nih.gov

Interactive Data Table: Antidepressant-like Activity of Cinnamamide Derivatives

CompoundAnimal ModelBehavioral TestKey Finding
M2 MiceForced Swim Test, Tail Suspension TestRapid antidepressant-like effects, mediated by dopamine D2 receptors. nih.gov
N-(2-hydroxyethyl)cinnamamide (1g) MiceForced Swim Test, Tail Suspension TestSignificantly reduced immobility time. researchgate.net
(E)-3-(4-hydroxy-3-methoxyphenyl)-N-(2-hydroxyethyl)acrylamide (1i) MiceForced Swim Test, Tail Suspension TestSignificantly reduced immobility time. researchgate.net
(E)-N-(2-hydroxyethyl)-3-(3-hydroxyphenyl)acrylamide (1n) MiceForced Swim Test, Tail Suspension TestSignificantly reduced immobility time. researchgate.net

Interaction with CNS Targets (e.g., GABA-A receptors, TRP channels)

Derivatives of this compound have been shown to interact with various targets within the central nervous system (CNS), including GABA-A receptors and Transient Receptor Potential (TRP) channels. These interactions underpin some of the observed pharmacological activities of these compounds, such as their anticonvulsant and analgesic effects.

Some cinnamamide derivatives have been reported to exhibit anticonvulsant activity through their interaction with GABA-A receptors. The potentiation of GABAergic inhibition is a common mechanism for anticonvulsant drugs.

The interaction of cinnamamide derivatives with TRP channels is another area of active research. TRP channels are a group of ion channels that are involved in the sensation of temperature, pain, and other stimuli. nih.gov For instance, N-(3-Methoxyphenyl)-4-chlorocinnamide (SB366791) is a known antagonist of the TRPV1 channel, which is a key player in pain perception. mdpi.com This compound has been shown to partially inhibit capsaicin-induced acute nociception. mdpi.com The activation of TRPV1 channels in the spinal substantia gelatinosa can enhance the release of the excitatory neurotransmitter L-glutamate, and antagonists like SB366791 can modulate this process. mdpi.com

The interaction with TRP channels is not limited to TRPV1. Other TRP channels, such as TRPA1, are also modulated by compounds with a cinnamaldehyde-like structure. sigmaaldrich.com The release of GABA from dendrites in the thalamus has been shown to be dependent on the TRPC4 protein, highlighting the role of TRP channels in GABAergic signaling. nih.gov

These findings indicate that the diverse pharmacological effects of cinnamamide derivatives on the CNS are, at least in part, due to their ability to interact with and modulate the activity of key targets like GABA-A receptors and various TRP channels.

Dopamine Receptor Ligand Activity (D2 and D3 receptors)

Derivatives of this compound have been extensively studied as ligands for dopamine D2 and D3 receptors, which are important therapeutic targets for a range of neurological and psychiatric disorders. acs.orgnih.gov The high sequence homology between D2 and D3 receptors presents a challenge in developing selective ligands. nih.gov

Research has focused on synthesizing and evaluating various cinnamamide analogs to understand the structural features that contribute to their affinity and selectivity for D3 receptors over D2 receptors. acs.orgnih.gov For example, a series of N-(ω-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides were developed, with variations in the spacer and aryl moiety leading to compounds with improved affinity and selectivity for the D3 receptor. acs.org One such compound, (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide (ST 280) , displayed a high affinity for the human D3 receptor (Ki = 0.5 nM) and a 153-fold selectivity over the D2L receptor. acs.org

The antidepressant-like effects of the cinnamamide derivative M2 have been linked to its activity at D2 receptors in the medial prefrontal cortex. nih.gov This compound was found to enhance excitatory neurotransmission through a D2 receptor-dependent mechanism. nih.gov

Furthermore, a novel radioligand, [125I]HY-3-24 , has been developed based on a scaffold designed to interact with a secondary binding site of the D3 receptor. frontiersin.org This radioligand exhibits high affinity and selectivity for the D3 receptor (Ki = 0.67 nM) over the D2 receptor (Ki = 86.7 nM). frontiersin.org

These studies demonstrate that the cinnamamide scaffold is a versatile platform for the design of potent and selective ligands for dopamine D2 and D3 receptors, with potential applications in the treatment of various CNS disorders.

Interactive Data Table: Dopamine Receptor Binding Affinity of Cinnamamide Derivatives

CompoundReceptor TargetBinding Affinity (Ki)Selectivity (D3 vs. D2)
(E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide (ST 280) hD30.5 nM acs.org153-fold acs.org
(E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide (ST 280) hD2L76.4 nM acs.org-
HY-3-24 D30.67 nM frontiersin.org~129-fold frontiersin.org
HY-3-24 D286.7 nM frontiersin.org-
M2 D2Functional activity demonstrated, Ki not reported. nih.gov-

Other Investigated Biological Activities

Cinnamamide derivatives have been investigated for their potential as larvicidal and insecticidal agents against various pests, including the diamondback moth, Plutella xylostella, and rodents. nih.govnih.govscience.gov

A study evaluating the insecticidal activity of cinnamoyl amides isolated from Zanthoxylum armatum and their synthetic analogues against the second instar larvae of P. xylostella found that several of these compounds exhibited promising activity. nih.govnih.gov The efficacy of the compounds varied depending on the substituents on the aromatic rings. Among the tested compounds, N-(3-bromo-4-methoxyphenethyl)cinnamamide demonstrated the highest larvicidal activity with a median lethal concentration (LC₅₀) of 62.13 mg/L. nih.govnih.govscience.gov Other active compounds included N-(3'-bromophenethyl)cinnamamide (LC₅₀ = 128.49 mg/L) and N-(4'-methoxyphenylethyl)cinnamamide (LC₅₀ = 225.65 mg/L). nih.govnih.gov

In addition to their effects on insects, some cinnamamide derivatives have shown activity against rodents. For example, α-phenyl-N,N-diethyl cinnamamide was observed to potentiate Nembutal hypnosis in rats, suggesting an effect on the central nervous system of these animals. hilarispublisher.com

These findings indicate that the cinnamamide scaffold could be a valuable starting point for the development of new and effective larvicidal and insecticidal agents.

Interactive Data Table: Larvicidal Activity of Cinnamamide Derivatives against Plutella xylostella

CompoundLC₅₀ (mg/L)
N-(3-bromo-4-methoxyphenethyl)cinnamamide 62.13 nih.govnih.gov
N-(3'-bromophenethyl)cinnamamide 128.49 nih.govnih.gov
N-(4'-methoxyphenylethyl)cinnamamide 225.65 nih.govnih.gov
N-phenethylcinnamamide 485.67 nih.gov
N-(4'-bromophenethyl)cinnamamide 412.94 nih.gov

Anti-melanogenic Effects

Disorders related to hyperpigmentation are often linked to the excessive production of melanin (B1238610) by the enzyme tyrosinase, making this enzyme a critical target for therapeutic agents. nih.gov Cinnamic acid and its derivatives, featuring an (E)-β-phenyl-α,β-unsaturated carbonyl scaffold, have been identified as promising candidates for skin-lightening agents due to their tyrosinase inhibitory activity. nih.gov

Research into cinnamamide derivatives has demonstrated their potential to inhibit melanogenesis. In one study, ten different cinnamamides were designed and synthesized. nih.gov Among them, derivatives with a 4-hydroxy-3-methoxyphenyl substituent showed significant inhibition of mushroom tyrosinase, far exceeding that of the positive control, kojic acid. nih.gov Specifically, cinnamamides with a 2,4-dihydroxyphenyl or 4-hydroxy-3-methoxyphenyl group were effective inhibitors. nih.gov

Cell-based experiments using B16F10 murine melanoma cells confirmed that these active cinnamamides effectively reduced cellular tyrosinase activity and subsequent melanin production without causing cytotoxicity. nih.gov This strong correlation suggests the primary anti-melanogenic mechanism is the direct inhibition of cellular tyrosinase. nih.gov Further studies have supported these findings, identifying other synthetic cinnamamide derivatives, such as (E)-N-Benzyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide, as having antimelanogenic activity in normal human epidermal melanocytes. nih.gov

CompoundSubstituent GroupMushroom Tyrosinase Inhibition (%) at 25 µMReference
Cinnamamide 42,4-dihydroxyphenyl93.72% nih.gov
Cinnamamide 92,4-dihydroxyphenyl78.97% nih.gov
Cinnamamide 104-hydroxy-3-methoxyphenyl59.09% nih.gov
Kojic Acid (Control)-18.81% nih.gov

Anti-tubercular Activity

The rise of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new anti-tubercular agents. muni.ac.ug Cinnamic acid derivatives have emerged as a class of molecules with notable antitubercular properties. mdpi.com

Research on constituents from the root bark of Zanthoxylum leprieurii, a plant used in traditional medicine to treat tuberculosis, led to the isolation of several cinnamamide derivatives. muni.ac.ug These compounds were tested for anti-mycobacterial activity against the H37Rv strain of M. tuberculosis. muni.ac.ug Among the isolated compounds, (E)-3-(4-hydroxy-3-methoxyphenyl)-N-isobutylacrylamide, a derivative structurally related to this compound, exhibited significant anti-mycobacterial activity with a Minimum Inhibitory Concentration (MIC) of 3.91 μg/mL. muni.ac.ug Other related compounds also showed potent activity, highlighting the potential of the cinnamamide scaffold for developing new anti-TB drugs. muni.ac.ug

Hybrid molecules incorporating the cinnamamide structure have also been explored. Phenylacrylamide derivatives that combine cinnamic acids with guanylhydrazones have been synthesized and evaluated, with some showing MIC values as low as 6.49 μM against M. tuberculosis H37Rv. pcbiochemres.com

CompoundMIC against M. tuberculosis H37Rv (μg/mL)Reference
(E)-3-(4-hydroxy-3-methoxyphenyl)-N-isobutylacrylamide3.91 muni.ac.ug
Arnottianamide (10)0.98 muni.ac.ug
Isoarnottianamide (12)1.95 muni.ac.ug
(E)-N-isobutyl-3-(4-isobutoxyphenyl)acrylamide (13)3.91 muni.ac.ug

Anti-diabetic Activity

Cinnamamide derivatives have been investigated for their potential in managing diabetes mellitus through different mechanisms, including the inhibition of digestive enzymes and the stimulation of insulin (B600854) release.

Inhibition of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose, is a key strategy for controlling postprandial hyperglycemia in type 2 diabetes. aip.org Numerous studies have shown that synthetic cinnamamide derivatives can act as potent α-glucosidase inhibitors. researchgate.net The inhibitory activity is highly dependent on the substituents on the cinnamoyl aromatic ring. researchgate.net Generally, derivatives with electron-withdrawing groups on this ring exhibit increased inhibitory activity against α-glucosidase. researchgate.net In contrast, derivatives with electron-donating groups on the cinnamoyl moiety tend to show the lowest inhibitory activity. researchgate.net

Compound SeriesSubstituent Type on Cinnamoyl Moietyα-Glucosidase Inhibitory ActivityReference
3a-f, 3k-mElectron-withdrawing groupModerate to high inhibition (IC50 values better than acarbose) researchgate.net
3g-jElectron-donating groupLowest inhibition researchgate.net

Certain cinnamic acid derivatives have been shown to directly stimulate insulin secretion from pancreatic β-cells. nih.gov Research has identified that the presence of a meta-hydroxy or para-methoxy group on the cinnamic acid structure is a crucial feature for an effective insulin-releasing agent. pcbiochemres.comnih.gov

In one study, derivatives were evaluated for their insulin-secreting activity in perfused rat pancreas and INS-1 pancreatic β-cells. nih.gov Ferulic acid, which has both a p-hydroxy and an m-methoxy group, was the most potent insulin secretagogue among the tested derivatives. nih.gov Furthermore, m-hydroxycinnamic acid and p-methoxycinnamic acid also significantly stimulated insulin secretion, with an onset time of less than one minute. nih.gov This stimulatory effect was associated with an increase in intracellular calcium concentration ([Ca²⁺]i) in the β-cells. nih.gov Intravenous administration of p-methoxycinnamic acid and ferulic acid in rats led to a significant decrease in plasma glucose and an increase in insulin concentration. nih.gov

Anti-platelet Aggregation Activity

Cinnamamide derivatives have demonstrated the ability to inhibit platelet aggregation, an important factor in thrombosis and cardiovascular diseases. An extract of Cinnamomum cassia was found to have platelet anti-aggregation effects. nih.gov Subsequent analysis identified several active compounds, including 2-methoxycinnamaldehyde, which showed a greater inhibitory effect on arachidonic acid (AA)-induced aggregation than acetylsalicylic acid (ASA). nih.gov

Further research into phenyl m-coumarylamide analogs has also pointed to their anti-platelet aggregation activity. mdpi.comresearchgate.net Studies on compounds isolated from Piper lolot leaves also revealed potent antiplatelet aggregation activity from various amide compounds. acs.org

CompoundIC₅₀ on AA-induced Aggregation (μM)IC₅₀ on U46619-induced Aggregation (μM)Reference
2-methoxycinnamaldehyde16.914.6 nih.gov
Acetylsalicylic Acid (ASA) (Control)60.3321 nih.gov

Hepatoprotective Effects

N-phenyl cinnamamide derivatives have been shown to protect liver cells from oxidative stress, a key mechanism in many liver diseases. nih.gov The hepatoprotective activity is linked to the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of antioxidant proteins.

A study on substituted N-phenyl cinnamamide derivatives found that they could activate the Nrf2/antioxidant response element (ARE) pathway. nih.gov The derivative with a 3-methoxyphenyl (B12655295) substitution (compound 1g in the study) was particularly effective, showing high Nrf2/ARE luciferase activity without cytotoxicity. nih.gov This activation leads to an increase in the synthesis of glutathione (GSH), a major endogenous antioxidant, thereby protecting hepatocytes from oxidative damage. researchgate.netnih.gov The increased GSH levels showed a strong correlation with the upregulation of glutamate-cysteine ligase catalytic subunit (GCLC), the rate-limiting enzyme in GSH synthesis. researchgate.net

DerivativeSubstitutionNrf2 Activation (Fold Increase)Glutathione Increase (%)Reference
N-Phenyl cinnamamideNone1.520
4-ChlorophenylCl at para position3.245
3-MethoxyphenylOCH₃ at meta position2.838

Vasorelaxation Effects

Certain derivatives of cinnamic acid have been found to possess vasorelaxant properties, which are beneficial for cardiovascular health. Tacrine-cinnamic acid hybrids, designed as multi-target agents, have been shown to exert multiple functions, including vasorelaxation effects. rsc.orgrsc.org

One such hybrid, (E)-3-(3-Methoxyphenyl)-N-(2-((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl)acrylamide, was synthesized and evaluated for its biological activities. rsc.orgrsc.org The study confirmed that this class of compounds can induce vasorelaxation, adding another dimension to the pharmacological profile of cinnamamide derivatives. rsc.orgrsc.org

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituents on Aromatic Rings (e.g., electron-withdrawing/donating groups, hydroxyl, methoxy (B1213986), bromo, nitro)

The nature and position of substituents on both the cinnamoyl phenyl ring and the N-phenyl ring are critical determinants of biological activity. The electronic properties of these substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—can significantly alter the potency and mechanism of action.

For instance, in the context of activating the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which regulates antioxidant defense systems, both EDGs and EWGs on the N-phenyl ring of cinnamamide (B152044) derivatives have shown potent activity. nih.govmdpi.com A study on N-phenyl cinnamamide derivatives revealed that compounds with a chloro group (EWG) or a dimethylamine (B145610) group (EDG) as substituents on the N-phenyl ring induced more potent Nrf2/antioxidant response element (ARE) luciferase activity than those with methoxy or ethoxy groups. mdpi.com Specifically, a derivative with a 3-methoxy group on the N-phenyl ring (like the subject compound) showed a 2.8-fold increase in Nrf2 activation. nih.gov

In other activities, such as larvicidal effects against Plutella xylostella, substitutions on a phenethyl group attached to the amide nitrogen showed that a combination of a bromo group (EWG) and a methoxy group (EDG) resulted in the highest activity. nih.govexcli.denih.gov The compound N-(3-bromo-4-methoxyphenethyl)cinnamamide was the most potent in the series. nih.govnih.gov

For antitubercular activity, research indicates that the presence of an electron-withdrawing group, particularly at the para position of the cinnamoyl phenyl ring, is favorable for significant activity. nih.gov Conversely, derivatives with electron-donating groups on this ring did not show significant activity. nih.gov Studies on antimicrobial properties have also highlighted the importance of electron-withdrawing groups on the phenyl ring for enhanced antifungal activity. nih.gov

Compound Class/DerivativeSubstituent(s)Position(s)Observed Biological ActivityReference
N-(3-Methoxyphenyl)cinnamamide-OCH₃ (methoxy)meta on N-phenyl ringNrf2 Activation (2.8-fold) nih.gov
N-(4-Chlorophenyl)cinnamamide-Cl (chloro)para on N-phenyl ringEnhanced Nrf2 Activation mdpi.com
N-Phenyl cinnamamide with -NMe₂-NMe₂ (dimethylamine)on N-phenyl ringPotent Nrf2 Activation mdpi.com
N-(3-bromo-4-methoxyphenethyl)cinnamamide-Br (bromo), -OCH₃ (methoxy)on N-phenethyl ringPotent Larvicidal Activity nih.govnih.gov
Cinnamamide derivative-COOH (carboxyl)para on cinnamoyl ringPotent Anti-TB Activity nih.gov
Cinnamamide derivative2-nitro or 4-cyanoortho/para on cinnamoyl ringOptimal Antifungal Activity nih.gov

Role of the Amide Linker and α,β-Unsaturation

The core structure containing the amide linker and the α,β-unsaturated system is fundamental to the biological profile of cinnamamides.

The α,β-unsaturated carbonyl moiety is a key pharmacophore, acting as an electrophilic Michael acceptor. nih.govresearchgate.net This feature is crucial for the mechanism of Nrf2 activators, which can form an irreversible covalent bond with cysteine residues of the Keap1 protein, a major regulator of Nrf2. researchgate.net This interaction leads to the activation of the Nrf2/ARE pathway and the expression of antioxidant genes. nih.gov The electrophilic nature of the beta-position on the carbonyl group is a central element in this process. researchgate.net The importance of this unsaturation is further highlighted by findings that saturation of the double bond reduces antifungal efficacy.

The amide linker serves multiple functions. It provides structural rigidity and enables specific interactions with biological targets through hydrogen bonding. nih.gov Replacing more labile ester groups with an amide bond can improve metabolic stability, a desirable property in drug design. nih.gov The amide bond and the adjacent styryl and aryl groups create a scaffold that allows for diverse hydrophobic, dipolar, and hydrogen-bonding interactions with target receptors or enzymes. nih.govmdpi.com

Influence of Amide Moiety and N-Substitutions (e.g., N,N-dimethyl, N-phenyl, heterocyclic substitutions)

Modifications at the amide nitrogen (N-substitutions) significantly impact the pharmacological properties of cinnamamide derivatives by altering their lipophilicity, steric profile, and ability to form hydrogen bonds.

Studies have explored a wide range of N-substituents, including simple alkyl, aryl, and complex heterocyclic groups. tandfonline.comhilarispublisher.com For example, N,N-diethyl-cinnamamide was identified as a lead compound with significant anticonvulsant activity. tandfonline.com The introduction of an N-phenyl group, as seen in this compound, is particularly relevant for activities like Nrf2 activation. nih.gov Further substitution on this N-phenyl ring allows for fine-tuning of activity. mdpi.com

The incorporation of heterocyclic rings at the N-position has also been investigated. Cinnamamide derivatives bearing a morpholine (B109124) moiety have been synthesized and evaluated for antimicrobial and antioxidant activities. hilarispublisher.com In these studies, the electronic environment of the cinnamoyl phenyl ring was a primary driver of activity, but the morpholine group itself is a key structural component. hilarispublisher.com Similarly, piperidine-containing cinnamamides have shown anticonvulsant properties. tandfonline.com These heterocyclic modifications can influence properties such as CNS penetration and target selectivity. nih.gov Research has also shown that substituents on the amide nitrogen play a role in the antimicrobial activity of cinnamamide derivatives. nih.gov

N-Substitution TypeExample Compound/ClassObserved Biological ActivityReference
N-ArylThis compoundNrf2 Activation nih.gov
N,N-DialkylN,N-diethyl-cinnamamideAnticonvulsant tandfonline.com
N-Heterocyclic (Piperidine)1-(3-phenyl-2-propenoyl)piperidineAnticonvulsant tandfonline.com
N-Heterocyclic (Morpholine)(E)-3-(3-methoxyphenyl)-1-morpholinoprop-2-en-1-oneAntimicrobial, Antioxidant hilarispublisher.com
N-Alkyl (Hydroxyalkyl)S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamideAnticonvulsant researchgate.netmdpi.com

Stereochemical Implications in Biological Activity

Stereochemistry, encompassing both geometric isomerism at the double bond and chirality at stereocenters, plays a pivotal role in the biological activity of cinnamamides.

The (E)-configuration (trans) of the α,β-double bond is a crucial structural feature. ontosight.ai This arrangement results in a more linear and extended molecular shape compared to the (Z)-isomer (cis), which significantly influences how the molecule fits into the binding pocket of a biological target. This spatial orientation of functional groups is a key factor in determining binding affinity and selectivity.

Furthermore, when chiral centers are present, enantiomers can exhibit different pharmacological profiles. A notable example is S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568), which demonstrated potent anticonvulsant activity. mdpi.com Studies on its racemic form and individual enantiomers revealed that the S(+) enantiomer was more active than the racemate, while the R(-) enantiomer was less promising. mdpi.com This highlights that specific stereochemical arrangements are often required for optimal interaction with chiral biological targets like receptors and enzymes.

Pharmacophore Identification for Specific Activities (e.g., anticonvulsant properties, Nrf2/ARE activation)

A pharmacophore model is an abstract representation of the key molecular features necessary for a specific biological activity. For cinnamamide derivatives, distinct pharmacophores have been identified for different therapeutic targets.

Anticonvulsant Pharmacophore: Several studies have identified the N-(3-aryl-2-propenoyl)amido moiety as a critical pharmacophore for anticonvulsant properties. mdpi.com Crystallographic studies and molecular modeling suggest a model that includes: tandfonline.comnih.goviucr.org

An aromatic ring (the phenyl group of the cinnamoyl moiety).

An amide group acting as a hydrogen bond donor and/or acceptor.

A second hydrophobic region, often provided by the N-substituent. The relative spatial arrangement of these features is crucial for activity. tandfonline.com

Nrf2/ARE Activation Pharmacophore: For the activation of the Nrf2 antioxidant pathway, the pharmacophore is centered on the electrophilic nature of the cinnamamide core. nih.govresearchgate.net The essential features include:

An α,β-unsaturated carbonyl system, which functions as a Michael acceptor. nih.govresearchgate.net This electrophilic site is responsible for the covalent modification of Keap1, the protein that sequesters Nrf2, leading to Nrf2 release and activation of antioxidant gene expression. nih.govmdpi.com The electronic properties of substituents on the aromatic rings can modulate the reactivity of this pharmacophore. researchgate.net

Correlation of Molecular Features with Biological Potency and Selectivity

The biological potency and selectivity of cinnamamide derivatives can be quantitatively correlated with their physicochemical properties. Quantitative Structure-Activity Relationship (QSAR) studies have identified several key molecular descriptors that influence activity.

Significant descriptors often include:

Lipophilicity (Partition Coefficient, logP): This property is crucial for membrane permeability and reaching the target site. For anticonvulsant activity, an optimal range of lipophilicity has been identified. researchgate.net

Electronic Effects (Hammett σ constant): The Hammett constant quantifies the electron-donating or -withdrawing nature of substituents on the aromatic ring. As discussed, these electronic effects can directly impact interactions with the target and the reactivity of the Michael acceptor system. scispace.com For Nrf2 activation, EWGs on the cinnamoyl ring can enhance the electrophilicity of the β-carbon, potentially increasing potency. researchgate.net

Steric Parameters (Molar Refraction): The size and shape of the molecule and its substituents are critical for ensuring steric complementarity with the binding site of a receptor or enzyme. scispace.com

By systematically modifying these features, researchers can enhance biological potency. For example, modifying the N-substituent can optimize lipophilicity for better CNS penetration in the development of anticonvulsants. nih.gov Similarly, adjusting the electronic properties of the aromatic rings can improve the potency and selectivity of Nrf2 activators, potentially minimizing off-target effects by fine-tuning the reactivity of the Michael acceptor. researchgate.net This rational design approach, guided by SAR and QSAR principles, is essential for developing cinnamamide-based agents with improved therapeutic profiles.

Computational and in Silico Approaches in Research on N 3 Methoxyphenyl Cinnamamide

Molecular Docking Studies for Target Identification and Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For N-(3-Methoxyphenyl)cinnamamide and its derivatives, docking studies have been instrumental in identifying potential protein targets and understanding the key interactions that govern their biological activity. These studies have explored a variety of targets, including enzymes like cholinesterases, which are relevant in neurodegenerative diseases.

In a notable study, a hybrid compound incorporating the this compound moiety was investigated as a potential inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. The introduction of a methoxy (B1213986) group at the meta-position of the phenyl ring did not significantly alter the selectivity of the compound towards these enzymes jst.go.jp.

Ligand-Protein Interactions (e.g., hydrogen bonding, pi-pi stacking)

The binding affinity of a ligand to its target protein is determined by a variety of non-covalent interactions. For cinnamamide (B152044) derivatives, including this compound, hydrogen bonds and pi-pi stacking are crucial for stable binding within the active site of target proteins researchgate.net.

In docking studies of a tacrine-cinnamic acid hybrid containing the 3-methoxy substitution, specific interactions were observed within the binding site of human acetylcholinesterase (huAChE). The binding mode prediction for related compounds highlighted the importance of hydrophobic contacts and pi-pi stacking interactions with key residues in the enzyme's active site jst.go.jprsc.org. For instance, in similar complexes, interactions with tryptophan and histidine residues are often observed, where the aromatic rings of the ligand and the amino acid side chains stack upon each other, contributing to the stability of the complex researchgate.net.

The general structure of cinnamamides allows for diverse biological interactions, including hydrophobic and hydrogen-bonding interactions, which are key to their pharmacological effects .

Table 1: Potential Ligand-Protein Interactions for Cinnamamide Derivatives

Interaction TypeDescriptionPotential Residues Involved
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.Amide group of the cinnamamide can act as a hydrogen bond donor and acceptor.
Pi-Pi Stacking A non-covalent attractive interaction between aromatic rings.The phenyl rings of the cinnamoyl and methoxyphenyl groups can interact with aromatic residues like Tryptophan (Trp), Tyrosine (Tyr), Phenylalanine (Phe), and Histidine (His).
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.The phenyl rings and the propenoyl linker can engage in hydrophobic contacts with nonpolar residues in the binding pocket.
Pi-Alkyl Contact An interaction between a pi system and an alkyl group.The aromatic rings can interact with alkyl side chains of residues like Leucine (Leu), Isoleucine (Ile), and Valine (Val).

This table represents potential interactions based on the general structure of cinnamamide derivatives and findings from related compounds.

Binding Energy Calculations

Binding energy calculations provide a quantitative estimate of the binding affinity between a ligand and its protein target. Lower binding energy values typically indicate a more stable and favorable interaction.

For a series of tacrine-cinnamic acid hybrids, the inhibitory concentrations (IC50) were determined, which correlate with binding affinity. The compound with the 3-methoxy substitution showed an IC50 value of 47.4 ± 2.0 nM for AChE and 57.4 ± 5.6 nM for BuChE jst.go.jprsc.org. In other studies on cinnamamide derivatives, binding energies have been calculated to be in the range of -5.57 kcal/mol for interactions with certain target proteins . Another study on a cinnamamide derivative reported a binding energy of -4.13 kcal/mol when docked into the active site of the InhA enzyme researchgate.net.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are computational methods that analyze the physical movements of atoms and molecules over time. These simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the conformational changes that may occur upon binding nih.gov.

For cinnamamide derivatives, MD simulations can be used to model the protein-ligand interactions over a period of time, helping to identify stable binding conformations . For instance, in studies of other compounds targeting matrix metalloproteinase-13 (MMP-13), a 100-nanosecond MD simulation was used to analyze the dynamic stability of the ligand-protein complex, monitoring parameters like the root mean square deviation (RMSD) to ensure the convergence and stability of the interaction ajol.info. Such simulations are crucial for validating the results of molecular docking and for gaining a deeper understanding of the binding process at an atomic level nih.gov.

ADMET Prediction and Drug-Likeness Assessment

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a critical step in drug discovery, helping to predict the pharmacokinetic and safety profile of a compound. In silico tools like SwissADME are widely used for this purpose sciensage.inforesearchgate.netnih.gov.

For this compound and its analogs, ADMET prediction studies are performed to evaluate their drug-like properties. These predictions are based on a set of rules, such as Lipinski's rule of five, which helps in early-stage screening of potential drug candidates researchgate.netijpbs.com. The predictions for this compound suggest that it generally possesses favorable drug-like properties.

Table 2: Predicted ADMET and Physicochemical Properties for this compound

PropertyPredicted Value/ClassificationImplication
Molecular Weight 253.30 g/mol Conforms to Lipinski's rule (<500)
LogP (o/w) 2.8 - 3.5Optimal lipophilicity for oral absorption
Hydrogen Bond Donors 1Conforms to Lipinski's rule (≤5)
Hydrogen Bond Acceptors 2Conforms to Lipinski's rule (≤10)
Topological Polar Surface Area (TPSA) 38.33 ŲGood intestinal absorption and cell permeability
Water Solubility Moderately soluble to poorly solubleMay require formulation strategies to enhance solubility
Bioavailability Score 0.55Indicates good oral bioavailability
Drug-Likeness Obeys Lipinski's rule of fiveHigh potential to be an orally active drug

The values in this table are representative predictions based on in silico models for cinnamamide derivatives and may vary depending on the specific software and algorithm used.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a compound with its biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent analogs japsonline.com.

For cinnamamide derivatives, QSAR studies are conducted to understand how different substituents on the phenyl ring and modifications to the amide group influence their biological effects . By developing QSAR models, researchers can identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are important for a specific biological activity, such as anticonvulsant or antimicrobial effects. These models can then be used to prioritize the synthesis of new derivatives with potentially enhanced activity .

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme nih.gov. Once a "hit" compound is identified, lead optimization strategies are employed to improve its potency, selectivity, and pharmacokinetic properties.

Preclinical Research and Translational Implications

In Vitro Studies

N-(3-Methoxyphenyl)cinnamamide and its derivatives have been the subject of various in vitro studies to elucidate their biological activities and potential therapeutic applications. These studies, primarily conducted using cell-based and enzyme inhibition assays, have revealed a range of effects from anticancer to neuroprotective activities.

One area of significant investigation is the compound's potential as an anticancer agent. Derivatives of N-phenyl cinnamamide (B152044) have been shown to protect hepatocytes from oxidative stress by activating the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which in turn induces the synthesis of cellular glutathione (B108866). In HepG2 cells, certain substituted N-phenyl cinnamamide derivatives demonstrated potent Nrf2/ARE luciferase activity, with some compounds showing activity comparable to the positive control, tert-butyl hydroquinone (B1673460) (t-BHQ). nih.gov Specifically, derivatives with electron-donating groups like dimethylamine (B145610), methoxy (B1213986), or ethoxy at certain positions exhibited stronger activity. nih.gov The cytotoxic effects of cinnamamide derivatives have also been evaluated against various cancer cell lines. For instance, some derivatives showed significant interactions with proteins involved in drug resistance in P388 cancer cell lines. Hybrid cinnamic acid derivatives bearing a 2-thiohydantoin (B1682308) moiety have also been studied for their anti-breast cancer properties. nih.gov

Beyond cancer research, cinnamamide derivatives have been explored for their neuroprotective and enzyme-inhibiting properties. In the context of Alzheimer's disease, tacrine-cinnamic acid hybrids have been synthesized and evaluated as multi-target inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). rsc.org Some of these hybrids displayed potent inhibitory activity against both enzymes. For example, a derivative with a methoxy group at the ortho-position showed significant selectivity for BChE. rsc.org Furthermore, studies on monoamine oxidase (MAO) inhibition have shown that certain cinnamic acid derivatives are potent and selective inhibitors of MAO-B. jst.go.jp

The inhibitory activity of cinnamamide derivatives extends to other enzymes as well, such as α-glucosidase. researchgate.net Several N-(substituted-phenyl)cinnamamides have demonstrated inhibitory activity against α-glucosidase, with some being more potent than the commercially available drug, acarbose. researchgate.net Kinetic studies have revealed that the mechanism of inhibition is often competitive. researchgate.net

The anti-inflammatory properties of these compounds have also been noted, with research indicating they can inhibit pro-inflammatory cytokines and enzymes like COX-2 and iNOS.

Here is an interactive data table summarizing the in vitro activities of this compound and its derivatives:

In Vitro Activities of this compound and Derivatives
Compound/Derivative Assay/Cell Line Observed Effect Reference
N-phenyl cinnamamide derivatives HepG2 cells Activation of Nrf2/ARE pathway, protection against oxidative stress nih.gov
Cinnamamide derivatives P388 cancer cell lines Cytotoxicity, interaction with drug resistance proteins
Tacrine-cinnamic acid hybrids Enzyme inhibition assays Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) rsc.org
Cinnamamide derivatives Enzyme inhibition assays Inhibition of monoamine oxidase B (MAO-B) jst.go.jp
N-(p-Methoxyphenyl)cinnamamide Enzyme inhibition assays Inhibition of α-glucosidase researchgate.net
Cinnamamide derivatives Anti-inflammatory assays Inhibition of pro-inflammatory cytokines (COX-2, iNOS)

In Vivo Studies in Animal Models

The therapeutic potential of this compound and its analogs has been further investigated in various animal models, particularly for conditions related to the central nervous system. These in vivo studies have provided valuable insights into the compound's effects on cognitive impairment, hypoxia tolerance, and seizures.

In models of cognitive impairment, derivatives of cinnamamide have shown promising results. For instance, in a mouse model of scopolamine-induced memory impairment, certain safflower seed extracts containing cinnamamide derivatives were found to attenuate memory deficits. jst.go.jp This was attributed to the regulation of cholinergic dysfunction and oxidative stress. jst.go.jp Another study involving tacrine-cinnamic acid hybrids demonstrated their potential to ameliorate cognitive deficits in animal models of Alzheimer's disease. rsc.org

The neuroprotective effects of cinnamamide derivatives have also been explored in the context of hypoxia. Hypoxia, or a lack of oxygen, can lead to neuronal damage and cognitive decline. mdpi.comfrontiersin.org Animal models of hypoxia-induced neonatal seizures have been used to study the long-term consequences on synaptic plasticity. nih.govnih.govfrontiersin.org While direct studies on this compound in these specific models are not extensively documented, the known anti-inflammatory and antioxidant properties of cinnamamides suggest a potential protective role. For example, oral administration of cinnamamides has been shown to reduce inflammation and mast cell infiltration in mouse models of atopic dermatitis, indicating a systemic anti-inflammatory effect that could be relevant to neuroinflammation.

Furthermore, cinnamamide derivatives have demonstrated anticonvulsant activity in various animal seizure models. pcbiochemres.com One novel cinnamamide derivative, S(+)-(2E)-N-(2-Hydroxypropyl)-3-phenylprop-2-enamide (KM-568), has shown significant anticonvulsant effects in both mice and rats. mdpi.com The time to peak effect for this compound was relatively rapid after both intraperitoneal and oral administration. mdpi.com

The following table summarizes key findings from in vivo studies:

In Vivo Effects of Cinnamamide Derivatives in Animal Models
Animal Model Compound/Derivative Observed Effect Reference
Scopolamine-induced memory impairment (mice) Safflower seed extract (containing cinnamamides) Attenuation of memory impairment jst.go.jp
Atopic dermatitis (mice) Cinnamamides Amelioration of epidermal and dermal thickness, reduced mast cell infiltration
Seizure models (mice, rats) S(+)-(2E)-N-(2-Hydroxypropyl)-3-phenylprop-2-enamide (KM-568) Anticonvulsant activity mdpi.com

Pharmacokinetic and Metabolic Profile Assessments

The evaluation of the pharmacokinetic and metabolic profile of a potential drug candidate is a critical step in its development. For this compound and its derivatives, in vitro metabolism studies have been conducted to understand their stability and how they are processed in the body.

In vitro studies using mouse liver microsomes have been employed to assess the metabolic stability of cinnamamide derivatives. mdpi.com For example, the compound KM-568, a cinnamamide derivative with anticonvulsant properties, was found to be a moderately stable molecule in this system. mdpi.com Such studies are essential as the metabolic fate of a compound significantly influences its pharmacokinetic characteristics and therapeutic efficacy. mdpi.com

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools are also utilized to evaluate the drug-likeness of newly synthesized compounds. ijpbs.com These computational models can predict various physicochemical parameters and help in identifying candidates with favorable pharmacokinetic profiles early in the discovery process. ijpbs.com For instance, the percentage of absorption (%ABS) can be calculated based on the total polar surface area (TPSA). ijpbs.com

While detailed in vivo pharmacokinetic studies on this compound itself are not extensively published, the general class of cinnamamides has been investigated. The time-to-peak effect observed in anticonvulsant studies with derivatives like KM-568 provides an indirect measure of its absorption and distribution to the central nervous system. mdpi.com

Summary of Pharmacokinetic and Metabolic Assessments

Study Type Compound/Derivative Key Finding Reference
In vitro metabolism (mouse liver microsomes) KM-568 Moderately stable compound mdpi.com
In silico ADME prediction Substituted cinnamamides Calculation of molecular properties and drug-likeness score ijpbs.com

Toxicology Research and Safety Profile

The safety of a compound is paramount for its potential development as a therapeutic agent. Toxicological research on this compound and its derivatives has been conducted to assess their safety profiles, excluding specific dosage data.

In vitro cytotoxicity assays are a common first step in evaluating the safety of a new chemical entity. For instance, the safety of the anticonvulsant cinnamamide derivative, KM-568, was evaluated in two different cell lines, HepG2 (human liver cancer cell line) and H9c2 (rat heart myoblasts). mdpi.com The results indicated that the compound was safe at concentrations up to 100 µM. mdpi.com Similarly, studies on N-phenyl cinnamamide derivatives designed to activate the Nrf2 pathway showed that the most promising compound exhibited desirable activity without causing cell toxicity at high concentrations. nih.gov

The mutagenic potential of these compounds has also been assessed. The Ames microplate format (MPF) assay is a widely used method to test for mutagenicity. The compound KM-568 was found not to be a base substitution or frameshift mutagen according to this assay. mdpi.com

In vivo safety assessments have also been conducted. For example, some tacrine-cinnamic acid hybrids were evaluated for their potential hepatotoxicity in mice. rsc.org While one compound showed a potential toxic effect by inducing elevated levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), another was found to have a safe hepatic profile. rsc.org It is important to note that some cinnamamide derivatives have been associated with toxicity problems, which has limited their clinical use for certain applications like tuberculosis treatment. pcbiochemres.com

Toxicology and Safety Profile of Cinnamamide Derivatives

Study Type Compound/Derivative Result Reference
In vitro cytotoxicity (HepG2, H9c2 cells) KM-568 Safe at concentrations up to 100 µM mdpi.com
In vitro cytotoxicity (HepG2 cells) N-phenyl cinnamamide derivatives Active compounds showed no cytotoxicity at high concentrations nih.gov
Mutagenicity (Ames MPF assay) KM-568 Not a base substitution or frameshift mutagen mdpi.com
In vivo hepatotoxicity (mice) Tacrine-cinnamic acid hybrids Varied results, with one compound showing potential toxicity and another being safe rsc.org

Development of Radioligands for Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that utilizes radiolabeled molecules (radioligands) to visualize and quantify biological processes in the body. mdpi.com The development of specific PET radioligands is crucial for understanding disease mechanisms and for the development of new drugs. nih.govnih.gov In the context of this compound and related structures, there has been interest in developing PET radioligands for various targets in the brain.

One area of focus has been the development of radioligands for the transient receptor potential vanilloid 1 (TRPV1) channel. researchgate.net N-(3-methoxyphenyl)-4-chlorocinnamamide (SB366791) is a known specific antagonist for TRPV1. Researchers have synthesized carbon-11 (B1219553) and fluorine-18 (B77423) labeled analogues of this compound to serve as PET tracers. researchgate.net For instance, N-(3-methoxyphenyl)-N-methyl-4-chlorocinnamamide and N-{3-(3-fluoropropoxy)phenyl}-N-methyl-4-chlorocinnamamide were found to have higher antagonistic activity than the parent compound. researchgate.net Exploratory PET imaging trials with these labeled derivatives have been performed in rats. researchgate.net

The development of PET radioligands is a complex process that involves several steps, including the synthesis of the precursor molecule, radiolabeling, and in vitro and in vivo evaluation. rsc.org The goal is to create a radioligand with high affinity and selectivity for its target, good blood-brain barrier penetration, and favorable pharmacokinetic properties. nih.gov

While the direct development of a PET radioligand based on the exact structure of this compound is not extensively detailed, the work on structurally similar compounds highlights the potential for this class of molecules in the field of molecular imaging. researchgate.netcancercareontario.ca The ability to visualize targets like TRPV1 in the living brain could have significant implications for research into pain, inflammation, and various neurological disorders.

Development of PET Radioligands Based on Cinnamamide Structures

Target Radioligand/Precursor Key Development/Finding Reference
TRPV1 Carbon-11 and Fluorine-18 labeled analogues of N-(3-methoxyphenyl)-4-chlorocinnamamide Synthesized and evaluated as potential PET tracers for TRPV1, with some derivatives showing higher antagonistic activity. researchgate.net

Future Research Directions and Therapeutic Potential

Exploration of Novel Bioactive Derivatives and Hybrid Compounds

The cinnamamide (B152044) scaffold is a "privileged structure" in medicinal chemistry, known for its presence in numerous natural products and its utility as a template for designing new drug-like molecules with a wide array of pharmacological activities. mdpi.com Future research will undoubtedly focus on the synthesis of novel derivatives of N-(3-Methoxyphenyl)cinnamamide to enhance potency, selectivity, and pharmacokinetic properties.

Strategic modifications could involve:

Substitution on the Phenyl Rings: Introducing various electron-donating or electron-withdrawing groups onto either the cinnamoyl or the N-phenyl ring can significantly modulate biological activity. For instance, studies on other cinnamamides have shown that substitutions like methoxy (B1213986) and acetoxy groups on the cinnamic phenyl ring can enhance activity against cancer cells. nih.gov

Modification of the Acrylamide Linker: Alterations to the α,β-unsaturated amide core could be explored to change the compound's reactivity and metabolic stability.

Creation of Hybrid Molecules: A particularly promising avenue is the development of hybrid compounds that combine the this compound moiety with another pharmacophore to create a single molecule with dual or synergistic activity. Research on related structures has successfully produced hybrids with potent effects, such as chalcone-trimethoxycinnamide hybrids with antimitotic effects and cinnamamide-dibenzylamine hybrids with neuroprotective properties. nih.gov

The diverse biological activities already reported for cinnamamide derivatives, including anticancer, neuroprotective, anti-inflammatory, and antioxidant effects, provide a strong rationale for these synthetic explorations. mdpi.comscielo.br

Below is a table summarizing the observed bioactivities in various researched cinnamamide derivatives, suggesting potential avenues for this compound analog development.

Derivative ClassExample Compound(s)Reported Bioactivity
Quinazoline Hybrids Cinnamamide-quinazoline derivatives (e.g., 7g)Anticancer (EGFR inhibitors to reverse T790M mutation) nih.gov
Chalcone Hybrids Chalcone-trimethoxycinnamide hybridAnticancer (Antimitotic)
Dibenzylamine Hybrids Cinnamamide-dibenzylamine hybrids (e.g., 7f)Neuroprotective (Antioxidant, Cholinesterase inhibition) nih.gov
Thiophene Conjugates (E)-N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(3,4-dimethoxy phenyl)acrylamideAnti-inflammatory, Antioxidant
Fluorinated Derivatives Imidazolone derivative with N-(N-pyrimidin-2-ylbenzenesulphamoyl) moietyAnticancer (against HepG2 liver cancer cells)
Triazole Conjugates 3,4,5-Trimethoxycinnamamide-tethered 1,2,3-triazolesAnticancer (against MCF-7 and A549 cell lines)

Identification of Additional Molecular Targets and Signaling Pathways

While the full spectrum of molecular targets for this compound is yet to be elucidated, research on the broader cinnamamide class has identified several key proteins and signaling pathways, suggesting promising directions for investigation. The cinnamamide scaffold allows for multiple interactions, including hydrophobic, dipolar, and hydrogen bonding with biological targets. nih.gov

Future studies should aim to identify direct binding partners and modulated pathways. Based on analog research, potential targets and pathways include:

Receptor Tyrosine Kinases (RTKs): Epidermal Growth Factor Receptor (EGFR) is a known target for some cinnamamide-based hybrids designed to overcome drug resistance in cancer. nih.gov Investigating the effect of this compound on EGFR and other RTKs like Fibroblast Growth Factor Receptor (FGFR) could be fruitful.

Oxidative Stress Pathways: The Nuclear Factor (erythroid-derived 2)-like 2 (Nrf2) pathway is a critical regulator of cellular antioxidant responses. Certain N-phenyl cinnamamide derivatives have been shown to activate the Nrf2/Antioxidant Response Element (ARE) pathway, leading to the expression of protective enzymes like NAD(P)H quinone oxidoreductase 1 (NQO1) and hemeoxygenase-1 (HO-1). mdpi.com Given the prevalence of oxidative stress in numerous diseases, confirming this activity for this compound is a high priority.

Epigenetic Modulators: Histone deacetylases (HDACs) have been identified as a target for some cinnamamide derivatives, highlighting a potential role in epigenetic regulation and cancer therapy. nih.gov

Neurotransmitter Receptors: For neuroprotective applications, targets such as γ-aminobutyric acid type A (GABA-A) and N-methyl-D-aspartate (NMDA) receptors are relevant, as they are modulated by other cinnamamides. nih.gov

Drug Efflux Pumps: P-glycoprotein (P-gp), a key transporter involved in multidrug resistance, can be inhibited by cinnamamide derivatives, suggesting a role as chemosensitizers. nih.gov

The table below lists potential molecular targets for this compound based on studies of related compounds.

Potential Target/PathwayTherapeutic AreaReference Compound Class
EGFR CancerCinnamamide-quinazoline hybrids nih.gov
Nrf2/ARE Pathway Oxidative Stress, Neuroprotection, HepatoprotectionN-Phenyl cinnamamides mdpi.com
HDACs Cancer, Neurological DisordersGeneral cinnamamide derivatives nih.gov
GABA-A / NMDA Receptors Neurological Disorders (e.g., Epilepsy)General cinnamamide derivatives nih.gov
P-glycoprotein (P-gp) Cancer (Multidrug Resistance)Ferulic acid-based benzamides nih.gov
APE/Ref-1 Cancer (Melanoma)Bis-cinnamamide derivatives mdpi.com

Advanced Mechanistic Studies using Omics Technologies

To gain a comprehensive understanding of the mechanism of action of this compound and its most promising derivatives, the application of "omics" technologies is a critical future step. These unbiased, system-wide analyses can reveal novel drug-target interactions, downstream signaling effects, and potential biomarkers of response or toxicity. To date, specific transcriptomic or proteomic studies on this compound have not been reported, representing a significant area for future investigation.

Transcriptomics: RNA sequencing (RNA-seq) of cells or tissues treated with the compound can provide a global view of changes in gene expression. This could uncover entire pathways that are up- or down-regulated, offering clues about the compound's primary mechanism and potential off-target effects.

Proteomics: Advanced mass spectrometry-based proteomics can identify changes in the abundance, post-translational modifications (e.g., phosphorylation), and interaction partners of proteins following treatment. Chemical proteomics, using clickable alkyne or azide-functionalized probes derived from the parent compound, can be instrumental in identifying direct binding targets within the cellular proteome. chemrxiv.org Such studies have been successfully applied to other natural product derivatives to elucidate their mechanisms. chemrxiv.org

Metabolomics: Analyzing the global metabolic profile of treated systems can reveal functional consequences of target engagement, such as alterations in energy metabolism or lipid biosynthesis, which are often dysregulated in diseases like cancer.

These advanced mechanistic studies will be essential for moving beyond phenotypic observations to a deep, systems-level understanding of how these compounds exert their biological effects.

Repurposing of this compound and its Analogs for New Therapeutic Areas

The cinnamamide scaffold is associated with an exceptionally broad range of biological activities, opening up significant opportunities for repurposing this compound and its analogs for new medical applications beyond their initial screening hits. The diverse activities reported for this class of compounds suggest that a single lead structure could be chemically optimized for multiple indications. mdpi.com

Potential therapeutic areas for repurposing include:

Oncology: With derivatives showing activity against various cancer cell lines and targets like EGFR and tubulin, repurposing for different cancer types is a clear path. nih.gov

Neurodegenerative Diseases: The demonstrated neuroprotective, anti-inflammatory, and antioxidant properties of cinnamamide analogs make them attractive candidates for diseases like Alzheimer's and Parkinson's disease. nih.gov

Infectious Diseases: Antimicrobial, antifungal, and antiviral activities have been reported for numerous cinnamamide derivatives, suggesting potential use against drug-resistant pathogens. nih.gov

Metabolic Diseases: Some derivatives have shown α-glucosidase inhibitory activity, indicating a potential role in managing diabetes. dcu.ie

Inflammatory Disorders: The anti-inflammatory properties could be harnessed for conditions ranging from arthritis to neuroinflammation. scielo.br

Synergistic Effects in Combination Therapies

A key strategy in modern pharmacology is the use of combination therapies to enhance efficacy, reduce toxicity, and overcome drug resistance. Future research should systematically evaluate the potential of this compound and its derivatives to act synergistically with existing drugs.

Promising combination strategies identified in related compounds include:

Combination with Chemotherapy: Cinnamic acid biocompounds have been studied in combination with conventional chemotherapeutics like doxorubicin, cisplatin, and paclitaxel in breast cancer models. mdpi.com Specifically, certain cinnamamide derivatives with a 4-hydroxypiperidine moiety have been found to chemosensitize lung cancer cells to doxorubicin. nih.gov

Combination with Antimicrobials: Studies have demonstrated additive effects when cinnamamide derivatives are combined with the antifungal agent nystatin or the antibacterial agent amoxicillin. nih.gov One study found that propyl caffeate, a related compound, could reduce the minimum inhibitory concentration of the antifungal fluconazole by up to 64-fold. mdpi.com

These findings strongly suggest that this compound analogs could serve as valuable adjuvants in cancer chemotherapy and infectious disease treatment, potentially allowing for lower doses of toxic conventional drugs.

Addressing Drug Resistance Mechanisms

The development of drug resistance is a major challenge in the treatment of cancer and infectious diseases. Cinnamamide derivatives have shown promise in overcoming established resistance mechanisms, making this a critical area for future research with this compound.

Key areas of focus include:

Targeting Mutated Proteins: The gatekeeper T790M mutation in EGFR confers resistance to first-generation EGFR inhibitors in non-small cell lung cancer. Novel cinnamamide-quinazoline hybrids, particularly those with methoxy substitutions, have been specifically designed and proven effective against cell lines harboring this mutation. nih.gov This provides a direct rationale for testing methoxy-containing compounds like this compound in this context.

Inhibition of Efflux Pumps: Overexpression of the P-glycoprotein (P-gp) efflux pump is a common mechanism of multidrug resistance (MDR) in cancer. A ferulic acid-based cinnamamide derivative was shown to reverse P-gp-mediated MDR by reversibly inhibiting the pump's function, thereby increasing the intracellular concentration of chemotherapeutic drugs. nih.gov Investigating the P-gp inhibitory activity of this compound is a logical next step.

Modulating Stress Response Pathways: Cancer cells often survive chemotherapy by upregulating protective mechanisms like the APE/Ref-1 redox signaling pathway. Inhibitors of APE/Ref-1, including bis-cinnamamide derivatives, can sensitize cancer cells to chemotherapy and may prevent the development of drug resistance. mdpi.com

Clinical Research Implications and Translational Pathways

The extensive preclinical data on the diverse bioactivities of cinnamamide derivatives provides a strong foundation for the potential clinical translation of optimized leads derived from this compound. While specific clinical trial data is outside the scope of this review, the pathway to clinical research involves several key implications.

The therapeutic potential demonstrated in preclinical models for disorders of the central and peripheral nervous systems has already led some cinnamamide derivatives to be evaluated in clinical trials. nih.gov The broad applicability of this chemical class suggests that a well-characterized derivative of this compound could have a significant translational impact.

The path forward would involve rigorous preclinical development, including pharmacokinetics, and toxicology studies for lead candidates. The ability of these compounds to address significant unmet medical needs, such as drug-resistant cancer or neurodegenerative diseases, provides a powerful impetus for their continued investigation and potential progression toward clinical evaluation. The ultimate goal is to translate the promising preclinical findings into novel, safe, and effective therapies for patients.

Q & A

Q. What are the standard synthetic protocols for N-(3-Methoxyphenyl)Cinnamamide, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves forming a peptide bond between cinnamic acid derivatives and 3-methoxyaniline. A common approach uses 4-substituted cinnamic acids (e.g., 4-trifluoromethylcinnamic acid) activated via coupling reagents or acid chlorides, followed by reaction with 3-methoxyaniline in polar aprotic solvents (e.g., DMF or acetone) under reflux. For example, methylation of intermediates (e.g., substituting hydroxyl with methoxy groups) is achieved using methyl iodide (MeI) and potassium carbonate (K₂CO₃) in acetone, yielding >90% under reflux conditions . Optimization focuses on stoichiometry (e.g., 3–4 equiv. of alkylating agents) and purification via silica gel chromatography or RP-HPLC.

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Methodological Answer: Post-synthesis characterization relies on:

  • 1H/13C NMR : Confirms methoxy group integration (δ ~3.8 ppm for OCH₃) and cinnamamide backbone (δ ~6.5–7.8 ppm for aromatic/olefinic protons) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular ion peaks (e.g., [M+H]+ for C₁₆H₁₅NO₂: 261.11) .
  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection (λ = 254–280 nm) .
  • X-ray Crystallography : Resolves stereochemistry; SHELXL software refines crystal structures .

Advanced Research Questions

Q. What computational strategies predict the biological targets of this compound derivatives?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with targets (e.g., TRPV1 receptors). The methoxy group’s electron-donating effects enhance binding to hydrophobic pockets .
  • QSAR Modeling : Correlates substituent effects (e.g., 4-CF₃ vs. 4-Cl) with activity using descriptors like logP and polar surface area .
  • MD Simulations : Assess stability of ligand-receptor complexes (e.g., using GROMACS) over 100-ns trajectories .

Q. How can researchers resolve discrepancies in structural data from NMR, X-ray, and LCMS analyses?

Methodological Answer:

  • Contradiction Analysis : If NMR suggests a methoxy group but X-ray shows hydroxyl, verify methylation completeness via LCMS (unreacted precursor detection) .
  • Twinned Crystals : Use SHELXL’s TWIN law refinement for ambiguous electron density .
  • Dynamic Effects : Low-temperature NMR (e.g., 100 K) reduces conformational noise, aligning with static X-ray data .

Q. What in vitro/in vivo models evaluate the compound’s pharmacokinetics and toxicity?

Methodological Answer:

  • Autoradiography : Carbon-11 labeled analogs (e.g., [¹¹C]-1) track biodistribution in murine models, showing rapid blood-brain barrier penetration (Tmax = 2 min) .
  • CYP450 Inhibition Assays : Microsomal incubations quantify metabolic stability (e.g., t₁/₂ > 60 min suggests low hepatic clearance) .
  • MTT Assays : Test cytotoxicity in cancer cell lines (e.g., IC₅₀ = 10–50 µM in HeLa) .

Q. How do electronic effects of substituents (e.g., methoxy vs. nitro) influence reactivity in further derivatization?

Methodological Answer:

  • Electrophilic Substitution : Methoxy groups (ortho/para-directing) facilitate bromination or nitration at specific positions .
  • Nucleophilic Acyl Substitution : Electron-withdrawing groups (e.g., NO₂) activate the amide carbonyl for reactions with amines .
  • Cross-Coupling : Suzuki-Miyaura reactions require Pd catalysts for aryl halide derivatives (e.g., 4-Br-cinnamamide) .

Q. What crystallographic software tools are recommended for analyzing this compound’s solid-state behavior?

Methodological Answer:

  • SHELX Suite : SHELXL refines high-resolution data, handling twinning and disorder .
  • Mercury CSD : Visualizes packing motifs and void spaces; the "Materials Module" compares intermolecular interactions (e.g., π-π stacking distances) .
  • Olex2 : Integrates structure solution and refinement workflows, ideal for polymorph screening .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?

Methodological Answer:

  • Forced Degradation : Expose to 0.1 M HCl/NaOH (25–60°C) for 24 h; monitor via HPLC. Methoxy groups enhance stability vs. hydrolysis-prone esters .
  • Lyophilization : Assess amorphous/crystalline form transitions using DSC and PXRD .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

  • Stepwise Coupling : Use HATU/DIPEA for controlled amide bond formation, reducing dimerization .
  • Flow Chemistry : Continuous reactors minimize side reactions (e.g., overalkylation) via precise temperature/residence time control .

Q. How are structural misassignments corrected in published studies?

Methodological Answer:

  • Reanalysis : Cross-validate NMR/X-ray data with synthetic intermediates (e.g., confirm 3-methoxy vs. 4-methoxy via NOESY) .
  • Retraction/Correction : Publish errata with revised spectral data (e.g., corrected HMBC correlations) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.